4-Iodobenzoic Acid-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H5IO2 |
|---|---|
Molecular Weight |
253.974 g/mol |
IUPAC Name |
4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
GHICCUXQJBDNRN-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)I |
Origin of Product |
United States |
Foundational & Exploratory
4-Iodobenzoic Acid-¹³C₆: A Technical Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled compounds are indispensable tools in this endeavor, and 4-Iodobenzoic Acid-¹³C₆ stands out as a valuable internal standard and tracer for mass spectrometry-based bioanalysis and metabolic research.
This technical guide provides an in-depth overview of the core applications of 4-Iodobenzoic Acid-¹³C₆, complete with illustrative experimental protocols and data presentation. While specific public data on this particular isotopologue is limited, this document draws upon established principles and analogous data for similar stable isotope-labeled compounds to provide a comprehensive and practical resource.
Core Applications
4-Iodobenzoic Acid-¹³C₆, as the ¹³C labeled form of 4-Iodobenzoic Acid, serves two primary functions in research and development:
-
Internal Standard for Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), it is used as an internal standard.[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte (4-Iodobenzoic Acid), it co-elutes and ionizes similarly, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of the target analyte.
-
Tracer for Metabolic Studies: The stable ¹³C isotope allows researchers to trace the metabolic fate of 4-Iodobenzoic Acid or related compounds in biological systems.[1] By introducing the labeled compound, its uptake, distribution, metabolism, and excretion can be monitored, providing crucial insights into pharmacokinetic and pharmacodynamic properties of drug candidates or environmental contaminants.
Data Presentation: Quantitative Analysis
When used as an internal standard for the quantification of 4-Iodobenzoic Acid in a biological matrix such as human plasma, a calibration curve is constructed. The following table represents typical data obtained from an LC-MS/MS analysis.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard (IS) Peak Area (4-Iodobenzoic Acid-¹³C₆) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 150,500 | 0.0101 |
| 5.0 | 7,650 | 151,200 | 0.0506 |
| 10.0 | 15,300 | 149,800 | 0.1021 |
| 50.0 | 75,900 | 150,100 | 0.5057 |
| 100.0 | 151,800 | 149,500 | 1.0154 |
| 500.0 | 760,500 | 150,800 | 5.0431 |
| 1000.0 | 1,525,000 | 151,100 | 10.0927 |
Experimental Protocols
Protocol 1: Quantification of 4-Iodobenzoic Acid in Human Plasma using LC-MS/MS
This protocol outlines a typical solid-phase extraction (SPE) and LC-MS/MS method for the quantification of 4-Iodobenzoic Acid in human plasma using 4-Iodobenzoic Acid-¹³C₆ as an internal standard.
1. Materials and Reagents:
-
Human plasma (K₂EDTA as anticoagulant)
-
4-Iodobenzoic Acid analytical standard
-
4-Iodobenzoic Acid-¹³C₆ internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of 4-Iodobenzoic Acid-¹³C₆ internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
4-Iodobenzoic Acid: Q1 247.0 -> Q3 120.0
-
4-Iodobenzoic Acid-¹³C₆: Q1 253.0 -> Q3 126.0
-
Mandatory Visualizations
References
4-Iodobenzoic Acid-13C6 chemical properties
An In-depth Technical Guide to 4-Iodobenzoic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for 4-Iodobenzoic Acid-¹³C₆. This isotopically labeled compound is a crucial tool in modern analytical and pharmaceutical research.
Core Chemical Properties
4-Iodobenzoic Acid-¹³C₆ is the stable isotope-labeled version of 4-Iodobenzoic acid, where all six carbon atoms in the benzene ring are ¹³C isotopes. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis. While its chemical reactivity is analogous to its unlabeled counterpart, its physical properties are dominated by the increased molecular weight.
Physical and Chemical Data
The fundamental properties of 4-Iodobenzoic Acid-¹³C₆ are summarized below. The data for the unlabeled analogue (4-Iodobenzoic Acid) are provided for comparison, as many physical properties are nearly identical.
| Property | Value (4-Iodobenzoic Acid-¹³C₆) | Value (4-Iodobenzoic Acid) | Citations |
| Molecular Formula | ¹³C₆C₁H₅IO₂ | C₇H₅IO₂ | [1] |
| Molecular Weight | 254.06 g/mol (calculated) | 248.02 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | White to off-white powder or crystals | [2][4][5] |
| Melting Point | Not specified, expected ~270-273°C | 270-273 °C | [6][7] |
| Solubility | Not specified | Slightly soluble in water; Soluble in alcohol and ether. | [5] |
| CAS Number | Not available | 619-58-9 | [2][3] |
| IUPAC Name | 4-Iodobenzoic acid-¹³C₆ | 4-Iodobenzoic acid | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 4-Iodobenzoic Acid-¹³C₆.
-
Mass Spectrometry (MS): The key feature of the labeled compound is its mass spectrum. The molecular ion peak will be shifted by +6 m/z units compared to the unlabeled standard due to the six ¹³C atoms. This distinct mass difference is the basis for its use as an internal standard in quantitative LC-MS or GC-MS assays.[8] The unlabeled compound shows a prominent peak at m/z 248.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be very similar to the unlabeled compound, showing signals corresponding to the aromatic protons.
-
¹³C NMR: The ¹³C NMR spectrum is significantly different. The signals for the six benzene ring carbons will be present, but their coupling patterns with adjacent ¹³C atoms will be complex. This can be a powerful tool for structural confirmation.[9][10]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be nearly identical to that of the unlabeled 4-Iodobenzoic acid, showing characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C vibrations.[3]
Applications in Research and Drug Development
The primary utility of 4-Iodobenzoic Acid-¹³C₆ stems from its isotopic label.
-
Internal Standard: Its most common application is as an internal standard for the accurate quantification of unlabeled 4-Iodobenzoic acid or its derivatives in complex biological matrices using mass spectrometry (LC-MS, GC-MS).[8] By adding a known amount of the ¹³C₆-labeled standard to a sample, variations in sample preparation and instrument response can be normalized, leading to highly accurate results.
-
Tracer Studies: It can be used as a tracer in metabolic studies to follow the fate of 4-Iodobenzoic acid or related drug candidates in vitro and in vivo.[1][8]
-
Pharmaceutical Synthesis Intermediate: The unlabeled 4-Iodobenzoic acid is a versatile building block in organic synthesis and pharmaceutical development.[11][12] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and anti-cancer agents.[11][12][13] The labeled version can be used to synthesize labeled APIs for pharmacokinetic and drug metabolism studies.
Experimental Protocols
General Synthesis of 4-Iodobenzoic Acid
While a specific protocol for the ¹³C₆ labeled version is not publicly detailed, it would follow established synthetic routes for the unlabeled compound, starting from a ¹³C₆-labeled precursor like ¹³C₆-benzene. A common laboratory-scale synthesis involves the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction.[14][15]
Example Reaction Scheme (for unlabeled): p-Aminobenzoic acid → (Diazotization with NaNO₂/HCl) → Diazonium Salt → (Reaction with KI) → 4-Iodobenzoic acid
General Laboratory Procedure:
-
Diazotization: p-Aminobenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid).[14]
-
The solution is cooled to below 5°C in an ice bath.[14]
-
A solution of sodium nitrite in water is added slowly while maintaining the low temperature to form the diazonium salt.[14]
-
Iodination: A solution of potassium iodide is prepared.[14]
-
The cold diazonium salt solution is added to the potassium iodide solution. The diazonium group is replaced by iodine, often with the evolution of nitrogen gas.[14]
-
Isolation and Purification: The resulting crude 4-Iodobenzoic acid precipitates from the solution. It is collected by vacuum filtration.[14]
-
Purification is typically achieved by recrystallization from a suitable solvent such as an ethanol/water mixture or by sublimation under vacuum.[6]
Quantitative Analysis Workflow using LC-MS
This workflow illustrates the use of 4-Iodobenzoic Acid-¹³C₆ as an internal standard for quantifying an unlabeled analyte (e.g., a drug candidate derived from 4-Iodobenzoic acid).
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Safety and Handling
Based on the Safety Data Sheet (SDS) for the unlabeled 4-Iodobenzoic acid, the following hazards should be noted. Users must consult the specific SDS for 4-Iodobenzoic Acid-¹³C₆ from their supplier.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][16][17]
-
Precautionary Statements:
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][18]
Logical Relationships in Synthesis and Application
The following diagram illustrates the central role of 4-Iodobenzoic Acid-¹³C₆, from its synthesis to its primary application as an analytical tool.
Caption: Relationship between the synthesis and application of 4-Iodobenzoic Acid-¹³C₆.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-iodo- [webbook.nist.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 6. 4-Iodobenzoic acid | 619-58-9 [chemicalbook.com]
- 7. 4-Iodobenzoic acid 98 619-58-9 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 17. 4-Iodobenzoic Acid 619-58-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. chemicalbook.com [chemicalbook.com]
A Technical Guide to 4-Iodobenzoic Acid-¹³C₆ for Researchers and Drug Development Professionals
Introduction
4-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled (SIL) analog of 4-iodobenzoic acid, a versatile building block in organic synthesis and pharmaceutical development. The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an invaluable tool for quantitative analysis in complex biological matrices. This technical guide provides an in-depth overview of the commercial availability, key applications, and practical considerations for the use of 4-Iodobenzoic Acid-¹³C₆ in research and drug development. Its primary utility lies in its role as an internal standard for mass spectrometry-based quantification, offering high accuracy and precision by correcting for variability in sample preparation and analysis.
Commercial Supplier Overview
A variety of chemical suppliers offer 4-Iodobenzoic Acid-¹³C₆ for research purposes. The available products differ in terms of purity, isotopic enrichment, and offered quantities. Below is a comparative summary of the key specifications from prominent suppliers.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Available Quantities |
| MedChemExpress | HY-W013396S | ¹³C₆H₅IO₂ | ~254.00 | >98% | Not specified | 1 mg, 5 mg, 10 mg |
| BLD Pharm | BD139459 | ¹³C₆H₅IO₂ | ~254.00 | ≥98% | Not specified | 50 mg, 100 mg, 250 mg |
| Santa Cruz Biotechnology | sc-212458 | C₇H₅IO₂ (¹³C₆) | ~254.00 | Not specified | Not specified | 1 mg, 5 mg |
| Toronto Research Chemicals | I510502 | C₇H₅IO₂ (¹³C₆) | ~254.00 | Not specified | Not specified | 1 mg, 5 mg, 25 mg |
| Cayman Chemical | 38864 | C₇H₅IO₂ (¹³C₆) | ~254.00 | ≥98% | Not specified | 1 mg, 5 mg |
Note: Isotopic enrichment is a critical parameter for an internal standard. While not always explicitly stated on product pages, it is often detailed in the Certificate of Analysis (CoA), which should be requested from the supplier. For most applications, an isotopic enrichment of ≥99% is desirable.
Core Applications in Research and Drug Development
The primary application of 4-Iodobenzoic Acid-¹³C₆ is as an internal standard (IS) in quantitative mass spectrometry (MS) assays, particularly liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical properties are nearly identical to the unlabeled 4-iodobenzoic acid, allowing it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior is crucial for correcting analytical variability.
Use as an Internal Standard in LC-MS
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis. They are added to biological samples at a known concentration at the beginning of the sample preparation process. By comparing the MS signal of the analyte to the signal of the SIL-IS, researchers can accurately quantify the analyte concentration, even if there are losses during sample extraction or fluctuations in instrument performance.
Experimental Protocol: Quantification of an Aromatic Carboxylic Acid in Plasma using 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard
This section provides a general protocol for the use of 4-Iodobenzoic Acid-¹³C₆ as an internal standard for the quantification of a hypothetical aromatic carboxylic acid analyte in a biological matrix such as plasma. This protocol should be optimized for the specific analyte and instrumentation.
1. Materials and Reagents
-
4-Iodobenzoic Acid-¹³C₆ (Internal Standard)
-
Analyte of interest (unlabeled aromatic carboxylic acid)
-
Control plasma (e.g., human, rat)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Iodobenzoic Acid-¹³C₆ in methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the 50 ng/mL Internal Standard Working Solution to all samples except for the blank matrix (add 10 µL of 50:50 methanol:water to the blank).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS analysis.
4. LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions:
-
Analyte: [M-H]⁻ → fragment ion (to be determined by infusion)
-
4-Iodobenzoic Acid-¹³C₆: m/z 253.0 → fragment ion (to be determined by infusion)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Logical Relationships
Conclusion
4-Iodobenzoic Acid-¹³C₆ serves as a critical reagent for researchers and drug development professionals engaged in quantitative bioanalysis. Its use as an internal standard in LC-MS assays provides a reliable method to account for analytical variability, thereby ensuring the accuracy and precision of the results. When selecting a commercial supplier, it is essential to consider not only the purity and cost but also the isotopic enrichment of the product. The provided experimental protocol offers a starting point for method development, which should be tailored to the specific needs of the assay. The visualizations included in this guide illustrate the logical workflow of its application and the key factors for achieving accurate quantitative results.
References
Technical Guide: 4-Iodobenzoic Acid-¹³C₆ - Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of 4-Iodobenzoic Acid-¹³C₆, a stable isotope-labeled internal standard and tracer used in quantitative analysis. This document outlines the key quality attributes, detailed analytical methodologies for their determination, and the underlying principles of these techniques.
Quantitative Data Summary
The isotopic purity and enrichment of 4-Iodobenzoic Acid-¹³C₆ are critical parameters that directly impact its performance in sensitive analytical applications such as mass spectrometry and nuclear magnetic resonance spectroscopy. These values are typically determined by the manufacturer and provided in the Certificate of Analysis (CoA). While specific values may vary between batches and suppliers, the following table summarizes representative specifications for high-quality 4-Iodobenzoic Acid-¹³C₆.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | >98% | HPLC, GC-MS |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |
| Isotopic Purity (¹³C₆) | >99% | Mass Spectrometry |
Experimental Protocols
Accurate determination of isotopic purity and enrichment requires robust analytical methods. The following sections detail the methodologies for the analysis of 4-Iodobenzoic Acid-¹³C₆.
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of labeled compounds by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 4-Iodobenzoic Acid-¹³C₆ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Prepare a solution of unlabeled 4-Iodobenzoic acid as a reference standard.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Full scan to identify the molecular ions of the labeled ([M-H]⁻ at m/z 253) and unlabeled ([M-H]⁻ at m/z 247) compounds.
-
Selected Ion Monitoring (SIM): Monitor the specific m/z values for the ¹³C₆ and ¹²C₆ isotopologues.
-
-
-
Data Analysis:
-
Determine the peak areas for the molecular ions of 4-Iodobenzoic Acid-¹³C₆ (m/z 253) and any detectable unlabeled 4-Iodobenzoic Acid (m/z 247).
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Area(¹³C₆) / (Area(¹³C₆) + Area(¹²C₆))] x 100
-
-
Determination of Isotopic Purity by Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used to determine the isotopic purity by comparing the signals from the ¹³C-labeled compound to a certified reference standard.
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of 4-Iodobenzoic Acid-¹³C₆.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
¹³C NMR Acquisition:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: Use a quantitative ¹³C NMR pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the carbons being quantified) to ensure full relaxation of all nuclei between pulses.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of a well-resolved signal from 4-Iodobenzoic Acid-¹³C₆ and a signal from the internal standard.
-
Calculate the concentration of 4-Iodobenzoic Acid-¹³C₆ relative to the internal standard.
-
The isotopic purity is determined by comparing the measured concentration to the expected concentration based on the weighed mass. Any significant deviation may indicate the presence of unlabeled material or other impurities.
-
Visualizations
The following diagrams illustrate the workflow for determining isotopic enrichment and the logical relationship of key quality parameters.
Caption: Workflow for Determining Isotopic Enrichment by LC-MS/MS.
Caption: Relationship between Quality Parameters for Accurate Quantification.
An In-depth Technical Guide on 4-Iodobenzoic Acid-13C6
This document provides essential technical data for 4-Iodobenzoic Acid-13C6, a stable isotope-labeled compound valuable for researchers, scientists, and professionals in drug development. Its primary applications include its use as a tracer and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.
Core Compound Data
The key quantitative information for this compound is summarized in the table below. This data is crucial for experimental design and analysis in metabolic flux studies and pharmacokinetic research.
| Parameter | Value |
| Molecular Formula | ¹³C₆C₁H₅IO₂ |
| Molecular Weight | 253.97 g/mol [1] |
Note: The molecular formula reflects the six Carbon-13 isotopes in the benzene ring.
Logical Representation
The relationship between the compound's name, its isotopic composition, and its fundamental chemical properties is illustrated in the following diagram. This visualization clarifies how the isotopic labeling with Carbon-13 directly influences the molecular weight, distinguishing it from its unlabeled counterpart.
References
Technical Guide: Safety and Handling of 4-Iodobenzoic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Iodobenzoic Acid-¹³C₆. Given that the isotopic labeling with Carbon-13 does not alter the chemical properties of the molecule, the safety and handling information is based on the well-documented data for the unlabeled 4-Iodobenzoic Acid. This document is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) provided by the supplier.
Compound Identification and Properties
4-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled version of 4-Iodobenzoic acid, primarily utilized as an internal standard in quantitative analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] Its physical and chemical properties are critical for understanding its safe handling and storage.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₅IO₂ | [2] |
| Molecular Weight | ~254.0 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 270-273 °C | [5] |
| Solubility | Slightly soluble in water; Soluble in alcohol and ether | [6] |
| Stability | Stable under normal conditions. Sensitive to light and moisture. | [7] |
Hazard Identification and Toxicological Data
Understanding the potential hazards is paramount for the safe handling of 4-Iodobenzoic Acid-¹³C₆. The primary hazards are related to irritation and potential organ damage upon prolonged exposure.
Table 2: Hazard Identification
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [7] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [7] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | [7] |
Table 3: Toxicological Data for 4-Iodobenzoic Acid
| Test | Route | Species | Dose | Source |
| LD50 | Intravenous | Mouse | 2500 mg/kg | [8] |
Note: This data is for the unlabeled compound and should be considered representative for the ¹³C₆ isotopologue.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling 4-Iodobenzoic Acid-¹³C₆ in a laboratory setting is crucial to minimize exposure and ensure personnel safety.
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is required.[7]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood where dust may be generated, use a NIOSH-approved respirator.
Experimental Protocol: Use as an Internal Standard in LC-MS
The primary application of 4-Iodobenzoic Acid-¹³C₆ is as an internal standard to ensure accurate quantification in analytical methods.[1] The following is a representative protocol for its preparation and use in a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Tare a clean, calibrated analytical balance.
-
In a chemical fume hood, carefully weigh the desired amount of 4-Iodobenzoic Acid-¹³C₆ powder into a clean glass vial.
-
Record the exact weight.
-
Add the appropriate volume of a suitable solvent (e.g., methanol or acetonitrile) to achieve the target concentration.
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C for long-term stability.[3]
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution with the mobile phase or a compatible solvent to achieve the desired working concentration.
-
Prepare fresh working solutions as needed to ensure accuracy.
-
Sample Preparation for Analysis
-
Spiking: Add a precise and consistent volume of the 4-Iodobenzoic Acid-¹³C₆ working solution to all samples, calibration standards, and quality control samples.
-
Extraction (if necessary): Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) after the addition of the internal standard. This ensures that any loss of analyte during the extraction process is compensated for by a proportional loss of the internal standard.
-
Final Preparation: After extraction, the sample is typically evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS system.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.
-
Spills: In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a suitable container for disposal. Avoid generating dust. Clean the spill area thoroughly.
Storage and Disposal
Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Protect from light and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. As Carbon-13 is a stable, non-radioactive isotope, no special precautions for radioactivity are necessary. The disposal procedures are generally the same as for the unlabeled compound.
Workflow and Pathway Diagrams
To visually represent the safe handling procedures, the following diagrams have been created using Graphviz (DOT language).
Caption: General workflow for the safe handling of 4-Iodobenzoic Acid-¹³C₆.
Caption: Logical relationship for an emergency response to an exposure event.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 4-Iodobenzoic Acid-13C6 in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Iodobenzoic Acid-13C6 in organic solvents. It is intended to be a valuable resource for professionals in drug development and scientific research who are working with this isotopically labeled compound.
Important Note on Data: Extensive searches for quantitative solubility data specifically for this compound did not yield any specific results. The inclusion of six carbon-13 isotopes in the benzene ring is not expected to significantly alter the physicochemical properties, including solubility, compared to the unlabeled analogue. Therefore, this guide presents the available solubility data for the unlabeled 4-Iodobenzoic Acid, which can be used as a reliable surrogate for its 13C6-labeled counterpart.
Solubility Data
The following table summarizes the known solubility of 4-Iodobenzoic Acid in various solvents. This data has been compiled from multiple sources to provide a comparative overview.
| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |
| Water | 0.04 g/L[1] | Slightly Soluble[2], Partly miscible | 25[1] |
| Alcohol | Not available | Soluble[2][3] | Not specified |
| Ether | Not available | Soluble[2][3] | Not specified |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in specific organic solvents of interest, the following generalized experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the solid material at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a chemically inert syringe filter into a clean vial. This step removes any remaining suspended solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility.
References
In-Depth Technical Guide: 4-Iodobenzoic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Iodobenzoic Acid-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analytical studies. This document outlines typical quality specifications, detailed experimental protocols for its application, and a visual representation of a standard analytical workflow.
Certificate of Analysis: Typical Data
A certificate of analysis for 4-Iodobenzoic Acid-¹³C₆ provides critical data regarding its identity, purity, and quality. The following tables summarize the quantitative data typically found in such a document.
Table 1: Identity and Chemical Properties
| Parameter | Specification |
| Chemical Name | 4-Iodobenzoic Acid-¹³C₆ |
| Molecular Formula | ¹³C₆C₁H₅IO₂ |
| Molecular Weight | 255.06 g/mol |
| CAS Number | Not available (labeled compound) |
| Appearance | White to off-white solid |
Table 2: Quality and Purity Specifications
| Analytical Test | Typical Specification |
| Chemical Purity (by GC-MS) | ≥98% |
| Isotopic Purity (¹³C Enrichment) | ≥99 atom % ¹³C |
| Melting Point | 270-273 °C |
| Solubility | Soluble in DMSO and Methanol |
| Residual Solvents | Conforms to ICH Q3C |
| Elemental Analysis (CHN) | Conforms to theoretical values |
Experimental Protocols
4-Iodobenzoic Acid-¹³C₆ is primarily utilized as an internal standard in chromatographic and mass spectrometric analyses to ensure the accuracy and precision of quantification. Below are detailed methodologies for its application in LC-MS/MS and GC-MS.
Quantitative Analysis by LC-MS/MS
This protocol describes the use of 4-Iodobenzoic Acid-¹³C₆ as an internal standard for the quantification of an unlabeled analyte in a biological matrix.
2.1.1. Materials and Reagents
-
4-Iodobenzoic Acid-¹³C₆ (Internal Standard)
-
Unlabeled 4-Iodobenzoic Acid (Analyte)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
2.1.2. Sample Preparation
-
Spiking: Spike a known concentration of 4-Iodobenzoic Acid-¹³C₆ into all samples, calibration standards, and quality control samples.
-
Protein Precipitation: To 100 µL of the spiked sample, add 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
4-Iodobenzoic Acid: Q1: 246.9 -> Q3: 120.9
-
4-Iodobenzoic Acid-¹³C₆: Q1: 253.0 -> Q3: 127.0
-
Purity Determination by GC-MS
This protocol outlines a method for determining the chemical purity of 4-Iodobenzoic Acid-¹³C₆.
2.2.1. Derivatization
Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis.
-
Sample Preparation: Dissolve 1 mg of 4-Iodobenzoic Acid-¹³C₆ in 1 mL of a suitable solvent (e.g., pyridine).
-
Derivatizing Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Heat the mixture at 70°C for 30 minutes.
2.2.2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 50-550
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for a quantitative analysis using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
This guide serves as a foundational resource for the application of 4-Iodobenzoic Acid-¹³C₆ in rigorous analytical studies. The provided data and protocols are representative and may require optimization for specific applications and matrices.
Methodological & Application
Application Note: Quantitative Analysis of 4-Iodobenzoic Acid in Human Plasma by LC-MS/MS Using 4-Iodobenzoic Acid-13C6 as an Internal Standard
An application note on the use of 4-Iodobenzoic Acid-13C6 in LC-MS quantitative analysis is provided below, complete with detailed protocols, data tables, and visualizations as requested.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules in complex biological matrices.[1] The use of stable isotope-labeled internal standards (SIL-IS) is crucial for correcting analytical variability, such as matrix effects and variations in sample preparation recovery, thereby ensuring the accuracy and precision of the results.[2][3] 13C-labeled internal standards are particularly advantageous as they exhibit nearly identical chemical and physical properties to the analyte, ensuring co-elution and similar ionization behavior, which leads to more accurate quantification compared to deuterated standards.[4][5]
This application note details a validated LC-MS/MS method for the quantitative determination of 4-Iodobenzoic Acid in human plasma. This compound is used as the internal standard to ensure high accuracy and precision.[6] 4-Iodobenzoic acid is a versatile building block in medicinal chemistry and may be studied in various biological contexts.[7]
Experimental Protocol
Materials and Reagents
-
Analytes and Standards:
-
4-Iodobenzoic Acid (Purity ≥ 99%)
-
This compound (Isotopic Purity ≥ 99%)
-
-
Reagents and Solvents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of 4-Iodobenzoic Acid and this compound by dissolving the appropriate amount of each compound in acetonitrile.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-Iodobenzoic Acid by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into blank human plasma.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
-
-
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 4-Iodobenzoic Acid 246.9 202.9 15 | this compound | 252.9 | 208.9 | 15 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Presentation
The quantitative data for the analysis of 4-Iodobenzoic Acid is summarized in the tables below.
Table 1: Calibration Curve for 4-Iodobenzoic Acid in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.012 ± 0.001 | 102.5 |
| 5 | 0.061 ± 0.004 | 101.2 |
| 20 | 0.245 ± 0.010 | 99.8 |
| 50 | 0.618 ± 0.025 | 100.5 |
| 100 | 1.230 ± 0.051 | 101.1 |
| 250 | 3.085 ± 0.120 | 99.6 |
| 500 | 6.150 ± 0.255 | 99.2 |
| 1000 | 12.350 ± 0.480 | 98.8 |
| Linear Range: 1-1000 ng/mL, Correlation Coefficient (r²): >0.998 |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | % Accuracy | Inter-day Precision (%CV) | Intra-day Precision (%CV) |
| LLOQ | 1 | 1.03 | 103.0 | 8.5 | 7.2 |
| Low | 3 | 2.95 | 98.3 | 6.8 | 5.5 |
| Medium | 80 | 81.2 | 101.5 | 5.2 | 4.1 |
| High | 800 | 790.4 | 98.8 | 4.5 | 3.8 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 4-Iodobenzoic Acid.
Caption: Logical relationship between analyte and internal standard in LC-MS.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of 4-Iodobenzoic Acid in human plasma. The use of this compound as an internal standard effectively compensates for matrix effects and other sources of analytical variability, ensuring high accuracy and precision across a wide linear range. This method is well-suited for various research applications, including pharmacokinetic and metabolic studies.
References
- 1. rsc.org [rsc.org]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Iodobenzoic Acid | High-Purity Reagent Supplier [benchchem.com]
Application Note and Protocol for 4-Iodobenzoic Acid-¹³C₆ in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled internal standards (SIL-IS) are essential for accurate and precise quantification in mass spectrometry-based bioanalysis. Their use is critical for mitigating matrix effects, improving reproducibility, and ensuring the reliability of pharmacokinetic and drug metabolism studies. 4-Iodobenzoic Acid-¹³C₆ is the ¹³C labeled form of 4-Iodobenzoic Acid and serves as an ideal internal standard for the quantification of 4-Iodobenzoic acid and structurally related compounds. Its chemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, yet it is distinguishable by its mass-to-charge ratio (m/z). This document provides a detailed protocol for the application of 4-Iodobenzoic Acid-¹³C₆ in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Operation
In quantitative LC-MS/MS analysis, a known amount of the SIL-IS, 4-Iodobenzoic Acid-¹³C₆, is spiked into an unknown sample containing the analyte of interest, 4-Iodobenzoic acid. Both the analyte and the IS are extracted and analyzed simultaneously. The ratio of the analyte's mass spectrometric response to that of the IS is used to calculate the analyte's concentration. This ratiometric approach corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of an LC-MS/MS method for a benzoic acid derivative using a stable isotope-labeled internal standard. These values are representative and may vary based on the specific matrix, instrumentation, and experimental conditions.
Table 1: LC-MS/MS Method Performance in Human Plasma
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
| Matrix Effect | 90 - 115% |
Table 2: LC-MS/MS Method Performance in Urine
| Parameter | Expected Value |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 115% |
| Matrix Effect | 85 - 120% |
Experimental Protocols
Materials and Reagents
-
4-Iodobenzoic Acid (Analyte)
-
4-Iodobenzoic Acid-¹³C₆ (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma or Urine (Matrix)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB) or Protein Precipitation Reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, 4-Iodobenzoic Acid-¹³C₆, at a known concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7.1-9 min: Return to 95% A and equilibrate
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Iodobenzoic Acid (Analyte): Precursor Ion (m/z) 247.0 → Product Ion (m/z) 203.0 (corresponding to [M-H]⁻ → [M-H-CO₂]⁻)
-
4-Iodobenzoic Acid-¹³C₆ (IS): Precursor Ion (m/z) 253.0 → Product Ion (m/z) 209.0 (corresponding to [M-¹³C₆-H]⁻ → [M-¹³C₆-H-CO₂]⁻)
-
-
Ion Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of 4-Iodobenzoic Acid.
Caption: Proposed fragmentation pathway in negative ion mode.
Application Notes and Protocols for 4-Iodobenzoic Acid-¹³C₆ in Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled analog of 4-Iodobenzoic acid. Stable isotope labeling involves the substitution of atoms with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C. This substitution results in a compound that is chemically identical to its unlabeled counterpart but has a greater molecular weight. This mass difference is readily detectable by mass spectrometry, making 4-Iodobenzoic Acid-¹³C₆ an invaluable tool in pharmacokinetic studies. Its primary application is as an internal standard in bioanalytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accurate quantification of an analyte in a biological matrix.[1][2] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis as they co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thus providing the most accurate correction for experimental variability.[1]
Core Applications in Pharmacokinetics
The principal application of 4-Iodobenzoic Acid-¹³C₆ in pharmacokinetics is as an internal standard for the quantification of 4-iodobenzoic acid or structurally similar aromatic compounds in biological matrices such as plasma, urine, and tissue homogenates. This is crucial for accurately determining pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Key Advantages of Using 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard:
-
High Accuracy and Precision: Minimizes variability arising from sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible data.[3]
-
Co-elution with Analyte: Being chemically identical to the unlabeled analyte, it exhibits the same chromatographic behavior, ensuring that both compounds are subjected to the same ionization conditions in the mass spectrometer.
-
Reduced Matrix Effects: Compensates for ion suppression or enhancement caused by endogenous components of the biological matrix, a common challenge in LC-MS analysis.[2]
Experimental Protocols
The following is a representative protocol for the quantification of a hypothetical aromatic drug, "Compound X" (structurally similar to 4-iodobenzoic acid), in human plasma using 4-Iodobenzoic Acid-¹³C₆ as an internal standard. This protocol is based on established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[4][5][6]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Compound X in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Iodobenzoic Acid-¹³C₆ in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Spiking with Internal Standard: Add a small volume (e.g., 10 µL) of the 4-Iodobenzoic Acid-¹³C₆ working solution to all samples except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Chromatographic Column: A reverse-phase C18 column is often suitable for aromatic acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally effective for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Bioanalytical Method Validation
The analytical method must be validated to ensure its reliability. The validation process should assess the following parameters as per regulatory guidelines[4][5][6]:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte from other components in the matrix.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
-
Calibration Curve: Assessing the linearity, range, and goodness of fit of the concentration-response relationship.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Data Presentation
The following tables present representative data for a bioanalytical method validation for the quantification of "Compound X" using 4-Iodobenzoic Acid-¹³C₆ as an internal standard. Note: This data is illustrative and not from an actual study.
Table 1: Representative Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Representative Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | < 15.0 |
| Low | 3 | 2.90 | 96.7 | < 10.0 |
| Medium | 100 | 102.5 | 102.5 | < 8.0 |
| High | 800 | 790.0 | 98.8 | < 7.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study sample analysis using a stable isotope-labeled internal standard.
Caption: Workflow for bioanalytical sample analysis.
Metabolic Pathway
4-Iodobenzoic acid has a known human metabolite, 4-Iodobenzoyl glucuronide.[7] This metabolic pathway involves the conjugation of glucuronic acid to the carboxylic acid group of 4-iodobenzoic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.
Caption: Metabolic conversion of 4-Iodobenzoic Acid.
Conclusion
4-Iodobenzoic Acid-¹³C₆ is a critical tool for researchers in pharmacokinetics and drug development. Its use as an internal standard in LC-MS-based bioanalysis ensures the generation of high-quality, reliable data necessary for the accurate assessment of a drug's pharmacokinetic profile. The protocols and validation parameters outlined in these application notes provide a framework for the successful implementation of 4-Iodobenzoic Acid-¹³C₆ in pharmacokinetic studies, adhering to regulatory expectations for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 4-Iodobenzoic Acid-¹³C₆ as a Tracer in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), allows researchers to trace the metabolic fate of a drug or xenobiotic compound within a biological system.[1][2][3][4][5] 4-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled analog of 4-Iodobenzoic acid, with all six carbon atoms of the benzene ring being replaced by ¹³C isotopes. This labeling provides a distinct mass shift, making it an invaluable tool for differentiating the compound and its metabolites from endogenous molecules in complex biological matrices.[6]
Applications
4-Iodobenzoic Acid-¹³C₆ serves as a crucial tracer and internal standard in a variety of drug metabolism studies:
-
Metabolite Identification and Profiling: By introducing 4-Iodobenzoic Acid-¹³C₆ into in vitro or in vivo systems, researchers can readily identify and characterize its metabolites using mass spectrometry. The unique isotopic signature of the ¹³C₆-labeled core allows for the unambiguous detection of drug-related material.
-
Quantitative Bioanalysis: It can be used as an internal standard for the accurate quantification of unlabeled 4-Iodobenzoic acid and its metabolites in biological samples such as plasma, urine, and tissue homogenates.[6][7]
-
Reaction Phenotyping: To identify the specific enzymes (e.g., Cytochrome P450s, UGTs) responsible for the metabolism of 4-Iodobenzoic acid.
-
Pharmacokinetic (PK) Studies: To determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) of 4-Iodobenzoic acid.
Advantages of Using 4-Iodobenzoic Acid-¹³C₆
-
Non-Radioactive: As a stable isotope-labeled compound, it is non-radioactive, eliminating the need for specialized handling and disposal procedures associated with radiolabeled compounds.
-
High Sensitivity and Specificity: The distinct mass shift of the ¹³C₆-labeled core allows for highly sensitive and specific detection by mass spectrometry, reducing background interference.
-
No Isotope Effect: The replacement of ¹²C with ¹³C does not significantly alter the chemical or physiological properties of the molecule, ensuring that its metabolic profile is representative of the unlabeled compound.
-
Versatility: It can be utilized across a range of analytical platforms, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Plausible Metabolic Pathway of 4-Iodobenzoic Acid
The primary metabolic pathways for benzoic acid and its derivatives involve conjugation reactions. For 4-Iodobenzoic acid, the main routes of metabolism are expected to be glucuronidation and amino acid conjugation (specifically with glycine). A known human metabolite of 4-iodobenzoic acid is 4-iodobenzoyl glucuronide.[2][8]
References
- 1. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid-alpha-13C|13C Labeled Tracer|CAS 3880-99-7 [benchchem.com]
- 4. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Sample Preparation with 4-Iodobenzoic Acid-¹³C₆ Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in drug discovery and development, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1][2][3] 4-Iodobenzoic Acid-¹³C₆ is a non-radioactive, stable isotope-labeled internal standard used in mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS), to ensure reliable quantification.[4] Its structure, with six ¹³C atoms in the benzene ring, provides a distinct mass shift from its unlabeled counterpart, allowing for clear differentiation in mass spectrometric analysis. This document provides detailed application notes and protocols for the use of 4-Iodobenzoic Acid-¹³C₆ as an internal standard in a representative bioanalytical method.
Principle of Stable Isotope Dilution Mass Spectrometry
The core principle behind using a stable isotope-labeled internal standard is isotope dilution analysis. A known amount of the SIL internal standard (4-Iodobenzoic Acid-¹³C₆) is added to the unknown sample at the earliest stage of sample preparation. The SIL standard is chemically identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization.[1][2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.
Application: Quantification of Aromatic Carboxylic Acid Drugs in Plasma
This application note details a hypothetical, yet representative, method for the quantification of an aromatic carboxylic acid drug, "Drug X," in human plasma using 4-Iodobenzoic Acid-¹³C₆ as an internal standard. Due to its structural similarity to many aromatic carboxylic acid compounds, 4-Iodobenzoic Acid-¹³C₆ serves as an ideal internal standard for this class of drugs.
Experimental Workflow
The overall workflow for the quantification of an analyte using a stable isotope-labeled internal standard is depicted below.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Detailed Experimental Protocol
This protocol describes a method for the extraction and quantification of "Drug X" from human plasma.
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
"Drug X" reference standard
-
4-Iodobenzoic Acid-¹³C₆ (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC vials
Preparation of Stock and Working Solutions
-
"Drug X" Stock Solution (1 mg/mL): Accurately weigh 10 mg of "Drug X" and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Iodobenzoic Acid-¹³C₆ and dissolve in 1 mL of methanol.
-
"Drug X" Working Solutions: Prepare serial dilutions of the "Drug X" stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from plasma samples prior to LC-MS analysis.[5][6]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile with 0.1% formic acid) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
LC-MS/MS Conditions (Representative)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions (Hypothetical):
-
Drug X: Q1 m/z [M-H]⁻ → Q3 m/z [fragment]⁻
-
4-Iodobenzoic Acid-¹³C₆: Q1 m/z 253.0 → Q3 m/z 127.0
-
Data Presentation
The following tables present representative quantitative data that would be expected from a validated bioanalytical method using 4-Iodobenzoic Acid-¹³C₆ as an internal standard. Please note that this data is for illustrative purposes only.
Table 1: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 101.0 | 101.0 |
| 200.0 | 198.0 | 99.0 |
| Linearity (r²) | ≥ 0.995 | |
| Range | 1.00 - 200.0 ng/mL |
Table 2: Representative Accuracy and Precision Data
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.02 | 102.0 | 8.5 |
| Low QC | 3.00 | 2.94 | 98.0 | 6.2 |
| Mid QC | 30.0 | 30.9 | 103.0 | 4.8 |
| High QC | 150.0 | 147.0 | 98.0 | 3.5 |
Logical Relationship Diagram: Role of the Internal Standard
The following diagram illustrates the logical relationship of how an internal standard corrects for variations in a bioanalytical method.
Caption: Correction of analytical variability by the internal standard.
Conclusion
4-Iodobenzoic Acid-¹³C₆ is a valuable tool for the accurate and precise quantification of aromatic carboxylic acids and other structurally related analytes in biological matrices. Its use in a stable isotope dilution LC-MS/MS method, as outlined in these application notes, allows researchers and drug development professionals to obtain reliable data for pharmacokinetic, toxicokinetic, and other bioanalytical studies. The provided protocols and representative data serve as a guide for the development and validation of robust quantitative methods.
References
- 1. benchchem.com [benchchem.com]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Biogenic Amines in Fermented Foods using 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of biogenic amines in fermented food matrices using a derivatization approach coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs 4-iodobenzoyl chloride as a derivatizing agent to enhance the chromatographic retention and mass spectrometric detection of polar biogenic amines. For accurate quantification, 4-Iodobenzoic Acid-¹³C₆ is utilized as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.[1][2][3] This stable isotope dilution method provides high accuracy and precision, making it suitable for routine quality control and safety assessment of fermented food products.[1][2]
Introduction
Biogenic amines are low molecular weight organic bases present in a variety of food products, particularly fermented foods and beverages. Their concentrations are often indicative of the quality and safety of these products. High levels of biogenic amines can have adverse physiological effects on consumers. Therefore, accurate and reliable quantification of these compounds is crucial.
The analysis of biogenic amines by LC-MS can be challenging due to their high polarity, which results in poor retention on conventional reversed-phase columns, and their low proton affinity, which can lead to poor ionization efficiency. Derivatization of the primary and secondary amine groups with a hydrophobic and easily ionizable tag is a common strategy to overcome these limitations. 4-iodobenzoyl chloride is an effective derivatizing reagent that introduces a non-polar, iodine-containing moiety, significantly improving chromatographic behavior and ionization efficiency.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it closely mimics the behavior of the analyte throughout the analytical process, correcting for potential variations.[1][2][3] 4-Iodobenzoic Acid-¹³C₆ serves as an ideal internal standard for this application. After derivatization, it forms the corresponding ¹³C₆-labeled derivative, which is chemically identical to the analyte derivative but mass-shifted, allowing for precise ratiometric quantification.
Experimental Workflow
Figure 1. Experimental workflow for the quantification of biogenic amines.
Experimental Protocols
Materials and Reagents
-
4-Iodobenzoic Acid-¹³C₆ (Internal Standard)
-
4-iodobenzoyl chloride (Derivatizing Agent)
-
Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sodium bicarbonate
-
Deionized water
Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of 4-Iodobenzoic Acid-¹³C₆ in methanol.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL.
-
Analyte Stock Solutions: Prepare individual 1 mg/mL stock solutions of each biogenic amine standard in 0.1 M HCl.
-
Analyte Working Solution (Analyte Mix): Prepare a mixed working solution containing all target biogenic amines at a concentration of 10 µg/mL each by diluting the individual stock solutions with 0.1 M HCl.
Sample Preparation and Derivatization
-
Weigh 1 g of the homogenized fermented food sample into a centrifuge tube.
-
Add 5 mL of 0.1 M HCl.
-
Vortex for 5 minutes, followed by sonication for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (10 µg/mL 4-Iodobenzoic Acid-¹³C₆).
-
Add 200 µL of 1 M sodium bicarbonate solution.
-
Add 100 µL of 10 mg/mL 4-iodobenzoyl chloride in acetonitrile.
-
Vortex immediately and incubate at 50°C for 30 minutes.
-
Cool the mixture to room temperature and add 20 µL of 1 M HCl to quench the reaction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-10 min: 20-80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (To be optimized for each derivatized biogenic amine and the derivatized internal standard).
Data Presentation
Table 1: MRM Transitions for Derivatized Biogenic Amines and Internal Standard
| Analyte | Derivatized Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Histamine (derivatized) | 572.0 | 219.1 | 25 |
| Tyramine (derivatized) | 498.1 | 219.1 | 22 |
| Putrescine (derivatized) | 549.1 | 219.1 | 30 |
| Cadaverine (derivatized) | 563.1 | 219.1 | 30 |
| 4-Iodobenzoic Acid-¹³C₆ (derivatized IS) | 255.0 | 129.0 | 20 |
Table 2: Quantitative Results for Biogenic Amines in a Fermented Sausage Sample
| Analyte | Concentration (mg/kg) ± SD (n=3) | % RSD |
| Histamine | 152.3 ± 8.1 | 5.3 |
| Tyramine | 88.7 ± 4.5 | 5.1 |
| Putrescine | 45.2 ± 2.9 | 6.4 |
| Cadaverine | 61.8 ± 3.7 | 6.0 |
Logical Relationship of Quantification
Figure 2. Logic diagram for quantification using an internal standard.
Conclusion
The described method utilizing 4-iodobenzoyl chloride derivatization and 4-Iodobenzoic Acid-¹³C₆ as an internal standard provides a reliable and accurate platform for the quantification of biogenic amines in complex matrices such as fermented foods. The protocol is straightforward and can be adapted for high-throughput analysis in quality control laboratories. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
Application Notes and Protocols for 4-Iodobenzoic Acid-¹³C₆ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool in understanding the metabolic state of biological systems. The use of stable isotope-labeled compounds, such as 4-Iodobenzoic Acid-¹³C₆, allows for the precise tracing of metabolic pathways and the quantification of flux rates. 4-Iodobenzoic Acid-¹³C₆ serves as a valuable tracer for studying the metabolism of xenobiotics, particularly in the context of drug development and toxicology. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate metabolic pathways, identify potential bottlenecks, and assess the impact of the compound on cellular metabolism.
These application notes provide a comprehensive overview of the use of 4-Iodobenzoic Acid-¹³C₆ for metabolic flux analysis, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.
Principle of Xenobiotic Tracing with 4-Iodobenzoic Acid-¹³C₆
The core principle involves introducing 4-Iodobenzoic Acid-¹³C₆ into a biological system (e.g., cell culture or animal model) and monitoring the appearance of the ¹³C label in its metabolic products. The fully labeled benzene ring of 4-Iodobenzoic Acid-¹³C₆ ensures that the isotopic signature is retained in the core structure of its metabolites. The primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the labeled and unlabeled isotopologues of metabolites.
Key Applications
-
Drug Metabolism Studies: Elucidating the metabolic fate of benzoic acid derivatives and related drug candidates.
-
Toxicology Research: Assessing the bioactivation or detoxification pathways of xenobiotics.
-
Pharmacokinetic Analysis: Quantifying the rate of formation and elimination of metabolites.
-
Pathway Identification: Discovering novel metabolic pathways for xenobiotic compounds.
Data Presentation
While specific quantitative data for 4-Iodobenzoic Acid-¹³C₆ are not widely available in published literature, the following tables represent hypothetical yet realistic data that could be obtained from a typical in vitro metabolic flux experiment using a human liver cell line (e.g., HepG2).
Table 1: Hypothetical Isotopic Enrichment of 4-Iodobenzoic Acid Metabolites in HepG2 Cells
| Metabolite | Isotopic Enrichment (%) after 24h |
| 4-Iodohippuric Acid-¹³C₆ | 65.2 ± 4.8 |
| 4-Iodobenzoyl Glucuronide-¹³C₆ | 28.9 ± 3.1 |
| Unmetabolized 4-Iodobenzoic Acid-¹³C₆ (intracellular) | 95.7 ± 2.3 |
Table 2: Hypothetical Flux Rates for 4-Iodobenzoic Acid Metabolism in HepG2 Cells
| Metabolic Flux | Rate (nmol/10⁶ cells/hr) |
| Uptake of 4-Iodobenzoic Acid-¹³C₆ | 12.5 ± 1.1 |
| Formation of 4-Iodohippuric Acid-¹³C₆ | 8.1 ± 0.7 |
| Formation of 4-Iodobenzoyl Glucuronide-¹³C₆ | 3.6 ± 0.4 |
| Efflux of 4-Iodohippuric Acid-¹³C₆ | 7.9 ± 0.6 |
| Efflux of 4-Iodobenzoyl Glucuronide-¹³C₆ | 3.5 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
This protocol outlines the steps for tracing the metabolism of 4-Iodobenzoic Acid-¹³C₆ in a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
4-Iodobenzoic Acid-¹³C₆
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach 80-90% confluency.
-
Tracer Administration: Replace the standard culture medium with a medium containing a known concentration of 4-Iodobenzoic Acid-¹³C₆ (e.g., 10 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the tracer.
-
Sample Collection:
-
Extracellular Metabolites: Collect the culture medium.
-
Intracellular Metabolites: Wash the cells twice with ice-cold PBS. Add ice-cold 80% methanol and scrape the cells.
-
-
Sample Processing:
-
Centrifuge the collected medium and cell lysates to pellet any debris.
-
Transfer the supernatants to new tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a reverse-phase C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify 4-Iodobenzoic Acid-¹³C₆ and its expected metabolites (4-Iodohippuric Acid-¹³C₆ and 4-Iodobenzoyl Glucuronide-¹³C₆).
-
-
Data Analysis:
-
Calculate the isotopic enrichment of each metabolite.
-
Determine the concentrations of the parent compound and its metabolites.
-
Calculate metabolic flux rates based on the change in metabolite concentrations over time.
-
Protocol 2: NMR-based Analysis of Metabolite Structures
This protocol describes the use of NMR to confirm the structure of metabolites.
Materials:
-
Samples from Protocol 1 (with higher concentrations of metabolites)
-
NMR spectrometer
-
Deuterated solvents (e.g., D₂O, Methanol-d₄)
Procedure:
-
Sample Preparation: Lyophilize the collected medium or cell extracts to concentrate the metabolites. Reconstitute the samples in a suitable deuterated solvent.
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹³C spectrum will show enhanced signals for the carbon atoms originating from 4-Iodobenzoic Acid-¹³C₆.
-
Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm the structure of the metabolites by identifying the connectivity between protons and carbons.
-
-
Data Analysis:
-
Process the NMR spectra to identify the chemical shifts and coupling constants of the labeled metabolites.
-
Compare the obtained spectra with known standards or predicted spectra to confirm the identity of the metabolites.
-
Visualizations
Metabolic Pathway of 4-Iodobenzoic Acid-¹³C₆
Caption: Metabolic fate of 4-Iodobenzoic Acid-¹³C₆ in hepatocytes.
Experimental Workflow for ¹³C-MFA of 4-Iodobenzoic Acid
Caption: Workflow for ¹³C-MFA of 4-Iodobenzoic Acid.
Logical Relationship in Xenobiotic Tracing
Caption: Principle of xenobiotic tracing with ¹³C-labeled compounds.
Hypothetical Signaling Pathway Modulation by a Xenobiotic Metabolite
Caption: Plausible modulation of NF-κB signaling by a xenobiotic metabolite.
Application Notes and Protocols for Preparing Stock Solutions of 4-Iodobenzoic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzoic acid-¹³C₆ is a stable isotope-labeled internal standard essential for the accurate quantification of 4-iodobenzoic acid and related compounds in various biological matrices. Its use in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability and reproducibility of results.[1][2][3][4] Proper preparation of a stock solution is the first and a crucial step in its application. This document provides detailed protocols for the preparation, storage, and handling of 4-Iodobenzoic acid-¹³C₆ stock solutions.
Physicochemical Properties and Solubility
4-Iodobenzoic acid is a white to off-white crystalline solid.[5][6] It is sensitive to light and should be stored accordingly.[6][7] The solubility of 4-iodobenzoic acid in various solvents is a key factor in the preparation of stock solutions. While highly soluble in some organic solvents, it has limited solubility in water.
Table 1: Solubility and Physical Properties of 4-Iodobenzoic Acid
| Property | Value | Reference |
| Appearance | White to off-white/light brown powder | [8][9] |
| Molecular Formula | C₇H₅IO₂ | [10] |
| Molecular Weight | ~254.02 g/mol (for ¹³C₆) | N/A |
| Melting Point | 270-273 °C | [6][7] |
| Water Solubility | 0.04 g/L (at 25 °C) | [6][7] |
| Solubility in Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | Soluble | [5] |
| Ethanol | Soluble | [5][7][8][9] |
| Ether | Soluble | [7][8][9] |
| Methanol | Soluble | [5] |
| Acetonitrile | Soluble | [5] |
Recommended Solvents for Stock Solution Preparation
Based on solubility data and common practices in analytical chemistry, the following solvents are recommended for preparing 4-Iodobenzoic acid-¹³C₆ stock solutions for LC-MS applications:
-
Methanol: A common and effective solvent for many organic compounds, including benzoic acid derivatives. It is volatile, which is advantageous for sample preparation steps involving solvent evaporation.
-
Acetonitrile: Another widely used solvent in LC-MS due to its favorable chromatographic properties and miscibility with water.
-
Dimethyl sulfoxide (DMSO): Offers high solubility for 4-iodobenzoic acid. However, its high boiling point can make it difficult to remove during sample preparation, and it can sometimes interfere with chromatographic analyses. It is often used for initial high-concentration stock solutions that are then further diluted in other solvents.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol describes the preparation of a 1 mg/mL primary stock solution of 4-Iodobenzoic acid-¹³C₆ in methanol. This concentration is a common starting point for the preparation of working standards.[1]
Materials:
-
4-Iodobenzoic acid-¹³C₆ solid
-
HPLC-grade methanol
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Amber glass vial with a PTFE-lined cap for storage
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully weigh approximately 1 mg of 4-Iodobenzoic acid-¹³C₆. Record the exact weight.
-
-
Dissolving the Compound:
-
Quantitatively transfer the weighed compound to a 1 mL volumetric flask.
-
Add a small amount of methanol (approximately 0.5 mL) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Bringing to Volume:
-
Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared stock solution to a labeled amber glass vial with a PTFE-lined cap.
-
The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
-
Workflow for Preparing the Stock Solution
Caption: A step-by-step workflow for the preparation and storage of the stock solution.
Data Presentation
Table 2: Example Preparation of a 1 mg/mL Stock Solution
| Parameter | Value |
| Target Concentration | 1.0 mg/mL |
| Weighed Amount | 1.05 mg |
| Volumetric Flask Volume | 1.0 mL |
| Final Concentration | 1.05 mg/mL |
Stability and Storage of Stock Solutions
Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are generally stable.[3][4] However, proper storage is crucial to maintain their integrity over time.
-
Long-term Storage: For long-term storage, it is recommended to keep the stock solution at -20°C or, preferably, -80°C.[2]
-
Short-term Storage: For daily use, a working solution can be stored in a refrigerator at 2-8°C for a limited period. However, it is best practice to prepare fresh working solutions from the stock solution as needed.
-
Light Protection: 4-Iodobenzoic acid is light-sensitive.[6][7] Always store stock and working solutions in amber vials or otherwise protected from light.
-
Evaporation: Ensure that the vial caps are tightly sealed to prevent solvent evaporation, which would alter the concentration of the solution.
Logical Relationships in Quantitative Analysis
Caption: The role of the internal standard in the analytical workflow for accurate quantification.
By following these guidelines and protocols, researchers, scientists, and drug development professionals can ensure the accurate and reliable preparation of 4-Iodobenzoic acid-¹³C₆ stock solutions for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Cas 619-58-9,4-Iodobenzoic acid | lookchem [lookchem.com]
- 7. P-IODOBENZOIC ACID [chembk.com]
- 8. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 9. 4 Iodobenzoic Acid, 4 Iodobenzoic Acid 619-58-9, p-iodobenzoic acid, 4 iodobenzoic acid, 4 iodo benzoicaci manufacturer in India. [sodiumiodide.net]
- 10. 4-Iodobenzoic acid(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application of 4-Iodobenzoic Acid-¹³C₆ in Environmental Analysis of Iodinated Contrast Media Transformation Products
Introduction
The widespread use of iodinated X-ray contrast media (ICM) in medical imaging has led to their continuous release into the aquatic environment. Due to their persistence and high polarity, ICMs are often poorly removed by conventional wastewater treatment processes. Environmental transformation processes can degrade these complex molecules into various smaller, potentially more mobile, transformation products (TPs). One such potential TP is 4-iodobenzoic acid, a molecule of environmental interest due to its structural similarity to other halogenated aromatic acids.
Accurate quantification of such TPs in complex environmental matrices like wastewater effluent, surface water, and groundwater is crucial for exposure and risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for such analyses, providing the highest level of accuracy and precision.[1] This technique involves the addition of a known amount of a stable, isotopically labeled version of the target analyte to the sample at the beginning of the analytical procedure. This "internal standard" experiences the same sample preparation losses and matrix-induced signal suppression or enhancement as the native analyte, allowing for highly accurate correction and quantification.
4-Iodobenzoic Acid-¹³C₆, with its six carbon-13 atoms, serves as an ideal internal standard for the quantification of its unlabeled analogue. Its identical chemical and physical properties ensure it behaves similarly to the target analyte during extraction and analysis, while its distinct mass allows for separate detection by a mass spectrometer.
Application Notes
This document provides a detailed protocol for the quantification of 4-iodobenzoic acid in various aqueous environmental samples using 4-Iodobenzoic Acid-¹³C₆ as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte: 4-Iodobenzoic Acid Internal Standard: 4-Iodobenzoic Acid-¹³C₆ Technique: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) Matrices: Wastewater, Surface Water, Groundwater, Drinking Water
Principle: A known quantity of 4-Iodobenzoic Acid-¹³C₆ is spiked into an aqueous sample. The sample is then subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. The concentrated extract is analyzed by LC-MS/MS. The ratio of the signal from the native 4-iodobenzoic acid to the signal from the ¹³C₆-labeled internal standard is used to calculate the concentration of the analyte in the original sample, effectively correcting for any losses during sample preparation and for matrix effects during analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of iodinated contrast media and their transformation products in various water matrices using LC-MS/MS with isotope dilution. While specific data for 4-iodobenzoic acid is extrapolated from methods for similar compounds, these values provide a representative overview of the expected method performance.
| Parameter | Wastewater | Surface Water | Groundwater | Drinking Water |
| Analyte | 4-Iodobenzoic Acid | 4-Iodobenzoic Acid | 4-Iodobenzoic Acid | 4-Iodobenzoic Acid |
| Internal Standard | 4-Iodobenzoic Acid-¹³C₆ | 4-Iodobenzoic Acid-¹³C₆ | 4-Iodobenzoic Acid-¹³C₆ | 4-Iodobenzoic Acid-¹³C₆ |
| Typical Recovery (%) | 70 - 130%[2] | 70 - 130%[2] | 84 - 105%[3] | 84 - 105%[3] |
| Limit of Quantification (LOQ) | 10 - 30 ng/L[2] | 1 - 3 ng/L[2] | 0.7 - 21 ng/L[3] | 0.7 - 21 ng/L[3] |
Experimental Protocols
Preparation of Standards
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-iodobenzoic acid and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Iodobenzoic Acid-¹³C₆ and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution in methanol/water (50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 500 mL of water sample in a clean amber glass bottle.
-
Filtration: Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.
-
Spiking: Add a precise volume of the internal standard spiking solution (e.g., 50 µL of 1 µg/mL 4-Iodobenzoic Acid-¹³C₆) to the filtered water sample.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol/water (10:90, v/v).
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
4-Iodobenzoic Acid: Precursor ion (m/z) 247 -> Product ion (m/z) 203 (Loss of CO₂)
-
4-Iodobenzoic Acid-¹³C₆: Precursor ion (m/z) 253 -> Product ion (m/z) 208 (Loss of ¹³CO₂)
-
Visualizations
Caption: Isotope Dilution Analysis Workflow for 4-Iodobenzoic Acid.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Occurrence of iodinated X-ray contrast media and their biotransformation products in the urban water cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
improving signal-to-noise with 4-Iodobenzoic Acid-13C6
Technical Support Center: 4-Iodobenzoic Acid-13C6
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals using this stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. Here you will find troubleshooting guides and frequently asked questions to address common issues and improve the reliability of your experimental results.
The primary role of an internal standard is to enhance the accuracy and precision of quantitative analyses by correcting for variability throughout the experimental process, including sample preparation, injection, and instrument response.[1][2][3] While this compound does not directly increase the analyte's signal, its proper use is critical for achieving a robust and reproducible method, leading to more reliable signal-to-noise ratios and overall data quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its primary function is to mimic the analyte of interest during sample extraction, cleanup, and analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3][4] Because it has a nearly identical chemical structure and physicochemical properties to its unlabeled counterpart, it can effectively account for variations in sample handling, injection volume, and matrix effects that might cause ion suppression or enhancement.[3][5][6] By adding a known concentration of this compound to all samples, calibrators, and quality controls, quantification is based on the ratio of the analyte's signal to the internal standard's signal, which significantly improves the accuracy and precision of the results.[2][7]
Q2: When is it appropriate to use this compound as an internal standard?
A2: this compound is an ideal internal standard for the quantification of 4-Iodobenzoic acid or structurally similar analytes containing a benzoic acid moiety.[8][9] The key is that the internal standard should behave as closely as possible to the analyte in terms of retention time, ionization efficiency, and extraction recovery.[1][4] This makes it suitable for applications in pharmaceutical development, biochemical research, and analytical chemistry where precise quantification of such compounds is required.[8][9]
Q3: How do I determine the optimal concentration of this compound to use in my assay?
A3: The optimal concentration of the internal standard should result in a reproducible and robust signal that is free from saturation effects. A common practice is to choose a concentration that yields a response similar to the analyte concentration at the midpoint of the calibration curve.[10][11] It's recommended to test a few concentrations to find one that provides a consistent signal across the entire analytical run without being so high that it causes detector saturation or so low that it approaches the limit of detection.[10] The response should be consistent across all samples, including calibrators and quality controls.[5]
Q4: Can this compound interfere with my analyte of interest?
A4: Since this compound is isotopically labeled, it will have a different mass-to-charge ratio (m/z) than the unlabeled analyte. A mass spectrometer can easily distinguish between the two.[2] However, it is crucial to verify the isotopic purity of the standard. If the this compound contains a significant amount of its unlabeled counterpart, this impurity can interfere with the quantification of the analyte at low concentrations.[6][12] It is also important to ensure that there is no "cross-talk" or isotopic contribution between the analyte and internal standard mass channels.[5][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal from this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Standard Preparation | Verify calculations for stock and working solutions. Ensure complete dissolution of the standard in the chosen solvent. |
| Degradation of Standard | Prepare fresh working solutions from the stock. Check the stability of the standard in your sample matrix and storage conditions.[13] |
| Instrumental Issues | Confirm MS parameters (e.g., specific m/z transitions, collision energy, source settings) are optimized for this compound. Perform an infusion of the standard to check for a direct signal. |
| Poor Extraction Recovery | Ensure the standard is added before any extraction steps.[4] The chosen extraction method (e.g., LLE, SPE) may not be suitable; re-evaluate the protocol for efficiency. |
| Severe Ion Suppression | The sample matrix may be suppressing the ionization of the standard. Dilute the sample or improve the sample cleanup procedure. Ensure chromatographic separation from matrix interferences.[3] |
Issue 2: High Variability in Internal Standard Signal Across Samples
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Pipetting | Calibrate pipettes regularly. Ensure consistent technique when adding the internal standard to each sample, calibrator, and QC. This is a critical source of error. |
| Variable Matrix Effects | Different samples (especially biological ones) can have varying levels of matrix components, causing inconsistent ion suppression or enhancement.[14] Improve sample cleanup or chromatographic separation to mitigate these effects.[6] |
| Inconsistent Sample Preparation | Ensure uniformity in all sample preparation steps (e.g., extraction time, evaporation, reconstitution volume). Any variability will affect both the analyte and the internal standard.[3] |
| Instrument Drift | The instrument's sensitivity may be drifting during the analytical run.[1] The purpose of the IS is to correct for this, but large variations should still be investigated. Check instrument stability and consider re-tuning if necessary. |
Issue 3: Analyte-to-Internal Standard Ratio is Not Consistent
Possible Causes & Solutions
| Cause | Recommended Action |
| Chromatographic Separation Issues | If the analyte and internal standard do not co-elute, they may experience different matrix effects, invalidating the ratio-based correction.[6] Adjust the LC method to ensure co-elution. Note that some deuterated standards can have slight retention time shifts; 13C standards like this one are generally less prone to this issue.[5][6] |
| Non-Linear Detector Response | The concentration of the analyte or the internal standard may be outside the linear dynamic range of the mass spectrometer. Dilute samples if the analyte concentration is too high. Re-evaluate the IS concentration if it is causing detector saturation. |
| Isotopic Impurity or Cross-Talk | Verify the purity of the internal standard.[12] Check for any contribution from the analyte's isotopes to the internal standard's mass channel and vice-versa. If present, a correction may be needed or a different mass transition should be selected. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify an internal standard concentration that provides a stable and reproducible signal without causing detector saturation.
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Create Working Solutions: Prepare a series of dilutions from the stock solution to create several internal standard working solutions at different concentrations (e.g., 100 ng/mL, 500 ng/mL, 2500 ng/mL).
-
Spike Samples: Prepare replicates of a blank matrix sample (e.g., plasma, urine) and spike them with each of the internal standard working solutions. Also prepare a set of samples containing a mid-range concentration of your analyte spiked with each IS concentration.
-
Process and Analyze: Process the samples using your established extraction procedure. Analyze the samples via LC-MS.
-
Evaluate Response: Record the peak area of the internal standard in all samples. Select the concentration that provides a consistent peak area (RSD < 15%) across all replicates and does not show signs of saturation (e.g., peak fronting). The chosen concentration should provide a signal that is roughly 50-75% of the signal of the upper limit of quantification (ULOQ) for your analyte.
Protocol 2: Validating Method Accuracy and Precision with Internal Standard
Objective: To demonstrate the improvement in accuracy and precision when using this compound as an internal standard, following ICH guidelines.[15][16][17]
Methodology:
-
Prepare QC Samples: Prepare quality control (QC) samples by spiking a blank matrix with the analyte at low, medium, and high concentrations.
-
Create Two Sample Sets:
-
Set A (With IS): To one set of QC samples (n=5 for each level), add the predetermined optimal concentration of this compound.
-
Set B (Without IS): Leave the second set of QC samples without the internal standard.
-
-
Process and Analyze: Process both sets of samples using your validated sample preparation workflow and LC-MS method.
-
Quantify and Compare:
-
For Set A, quantify the analyte using a calibration curve prepared with the internal standard (i.e., plotting analyte/IS peak area ratio vs. concentration).
-
For Set B, quantify the analyte using a calibration curve prepared without the internal standard (i.e., plotting analyte peak area vs. concentration).
-
-
Calculate Performance Metrics: For both sets, calculate the accuracy (% recovery) and precision (Relative Standard Deviation, %RSD) for each QC level.
Expected Outcome Data Presentation:
The tables below illustrate the expected improvement in data quality when using an internal standard.
| Table 1: Impact on Assay Accuracy (% Recovery) | |
| Concentration Level | Without Internal Standard (% Recovery) |
| Low QC (10 ng/mL) | 85.5% |
| Mid QC (100 ng/mL) | 110.2% |
| High QC (800 ng/mL) | 93.1% |
| Average | 96.3% |
| Table 2: Impact on Assay Precision (% RSD) | |
| Concentration Level | Without Internal Standard (% RSD) |
| Low QC (10 ng/mL) | 18.5% |
| Mid QC (100 ng/mL) | 12.3% |
| High QC (800 ng/mL) | 15.8% |
| Average | 15.5% |
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate key experimental and logical workflows.
Caption: Standard experimental workflow using an internal standard.
Caption: Troubleshooting logic for variable internal standard signals.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. google.com [google.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. waters.com [waters.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. npra.gov.my [npra.gov.my]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: 4-Iodobenzoic Acid-¹³C₆ and Matrix Effect Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis, with a specific focus on the application of 4-Iodobenzoic Acid-¹³C₆ as an internal standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My analyte signal is significantly lower in my biological samples compared to the standard in a pure solvent. Could this be a matrix effect?
A1: Yes, a notable decrease in signal intensity in a biological matrix compared to a clean solvent is a classic indication of ion suppression, a common matrix effect. Co-eluting endogenous components from the sample matrix can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2] To confirm this, a post-extraction spike experiment is recommended.
Q2: I'm observing inconsistent and irreproducible results for my analyte across different sample lots. How can 4-Iodobenzoic Acid-¹³C₆ help?
A2: Inconsistent results across different biological sample lots can be attributed to the variability of the matrix composition. 4-Iodobenzoic Acid-¹³C₆, as a stable isotope-labeled (SIL) internal standard, is the ideal tool to counteract this.[1] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it will experience similar matrix effects.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, you can effectively normalize the variations caused by the matrix, leading to more accurate and reproducible results.[4]
Q3: My chromatographic peak shape for the analyte is poor (e.g., tailing or fronting) only in matrix samples. What could be the cause?
A3: Poor peak shape that is specific to matrix samples often points to interferences from the sample matrix. These interferences can interact with the analytical column or the analyte itself, leading to distorted peak shapes.[4] While 4-Iodobenzoic Acid-¹³C₆ can help correct for quantification inaccuracies, addressing the chromatographic issue may require further optimization of your sample preparation method to remove the interfering components or adjusting your chromatographic conditions.
Q4: How do I quantitatively assess the extent of the matrix effect in my assay?
A4: The most common method to quantitatively assess matrix effects is the post-extraction spike experiment.[5] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated, and an IS-normalized MF is used when an internal standard like 4-Iodobenzoic Acid-¹³C₆ is employed.[5]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS analysis?
A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting components in the sample matrix.[6] This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[7]
Q2: Why is a stable isotope-labeled internal standard like 4-Iodobenzoic Acid-¹³C₆ preferred for mitigating matrix effects?
A2: Stable isotope-labeled internal standards are considered the gold standard for compensating for matrix effects.[1][8] This is because their physicochemical properties are almost identical to the analyte of interest, causing them to co-elute and experience the same degree of ion suppression or enhancement.[3][4] This allows for reliable correction of the analyte signal, leading to more accurate quantification. The use of ¹³C labeling, as in 4-Iodobenzoic Acid-¹³C₆, is particularly advantageous as it avoids potential issues of deuterium-hydrogen exchange that can occur with deuterium-labeled standards.[4]
Q3: What are the key properties of 4-Iodobenzoic Acid-¹³C₆?
A3: 4-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled version of 4-Iodobenzoic acid, where the six carbon atoms on the benzene ring are replaced with ¹³C isotopes.[9] This labeling provides a distinct mass shift from the unlabeled compound, allowing for its use as an internal standard in mass spectrometry-based quantification.[10]
Q4: Besides using an internal standard, what other strategies can be employed to minimize matrix effects?
A4: Several strategies can help reduce matrix effects:
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[2]
-
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix interferences is crucial.[11]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for assessing matrix effects in a bioanalytical method validation.
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | A value close to 1 indicates minimal matrix effect. Values < 1 indicate ion suppression, and values > 1 indicate ion enhancement. |
| Internal Standard (IS) Normalized MF | (Matrix Factor of Analyte) / (Matrix Factor of IS) | The coefficient of variation (%CV) of the IS-normalized MF from at least six different lots of matrix should be ≤15%. |
| Precision and Accuracy | Calculated for quality control (QC) samples prepared in different matrix lots. | Within ±15% of the nominal concentration. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement on the analyte and the ability of 4-Iodobenzoic Acid-¹³C₆ to compensate for it.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and 4-Iodobenzoic Acid-¹³C₆ into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix and then spike the analyte and 4-Iodobenzoic Acid-¹³C₆ into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and 4-Iodobenzoic Acid-¹³C₆ into the biological matrix before the extraction process (used for recovery assessment).
-
-
Analyze the samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of 4-Iodobenzoic Acid-¹³C₆)
-
-
Evaluate the results based on the acceptance criteria in the table above.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 4-Azidobenzoic Acid-13C6 Isotope Labeled Reagent [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: 4-Iodobenzoic Acid-13C6 Analysis
This guide provides troubleshooting advice and frequently asked questions for optimizing LC-MS/MS parameters for 4-Iodobenzoic Acid and its stable isotope-labeled internal standard, 4-Iodobenzoic Acid-13C6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled (SIL) version of 4-Iodobenzoic Acid, where six Carbon-12 atoms are replaced with Carbon-13 atoms. It is used as an internal standard (IS) in quantitative LC-MS/MS analysis.[1][2] Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[3][4] This helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3]
Q2: Which ionization mode is best for analyzing 4-Iodobenzoic Acid?
For acidic compounds like 4-Iodobenzoic Acid, Electrospray Ionization (ESI) in negative ion mode is typically preferred.[5] The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which generally provides a strong and stable signal for detection.[5][6]
Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions?
Optimal MRM transitions are determined by infusing a standard solution of the analyte and the internal standard directly into the mass spectrometer.
-
Precursor Ion Selection: In a full scan or Q1 scan mode, identify the deprotonated molecular ion ([M-H]⁻). For 4-Iodobenzoic Acid, this would be m/z 247.0. For the 13C6 internal standard, it would be m/z 253.0.
-
Product Ion Selection: Perform a product ion scan on the selected precursor ions. The precursor ions are fragmented in the collision cell, and the resulting product ions are scanned in Q3. Select the most stable and abundant product ions for quantification (quantifier) and confirmation (qualifier).[6]
Q4: What are recommended starting parameters for the liquid chromatography (LC) method?
A reversed-phase method is suitable for separating 4-Iodobenzoic Acid. A C18 column is a common choice.[7] The mobile phase should consist of an aqueous component and an organic solvent (like acetonitrile or methanol), with a small amount of acid (e.g., 0.1% formic acid) to ensure the analyte is in a consistent protonation state for good peak shape.[7][8]
Q5: Why do I see a signal for my analyte but not for my this compound internal standard?
This issue typically points to a problem with the internal standard solution itself.
-
Concentration: The concentration of the IS in your samples may be too low to detect. Verify the concentration of your IS spiking solution.
-
Degradation: Ensure the IS solution has not degraded. Prepare a fresh stock solution.
-
MS Parameters: While unlikely if the analyte is detected, confirm that the specific MRM transition for the IS is correctly entered in the acquisition method and that the instrument is set to monitor it.
Experimental Protocols & Data
Protocol 1: Determining Optimal MS Parameters via Infusion
This protocol describes how to find the ideal source and compound parameters for the analyte and internal standard.
-
Prepare Solutions: Create separate ~1 µg/mL solutions of 4-Iodobenzoic Acid and this compound in a 50:50 mixture of acetonitrile and water.
-
System Setup: Divert the LC flow to waste. Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ESI source via a tee-piece.[9] Set the flow rate to a value typical for your analytical method (e.g., 10-20 µL/min).[10]
-
Optimize Source Conditions: While infusing the analyte, manually adjust source parameters (e.g., capillary voltage, nebulizer gas pressure, desolvation gas temperature and flow) to maximize the intensity and stability of the precursor ion signal ([M-H]⁻).[9][11]
-
Optimize Compound Parameters:
-
With the source optimized, select the precursor ion (e.g., m/z 247.0 for the analyte).
-
Vary the cone/fragmentor voltage to maximize precursor ion intensity.
-
Perform a product ion scan by applying a range of collision energies (e.g., 5-40 eV) to identify the most abundant and stable product ions.
-
Select the best precursor/product ion pairs (MRM transitions) and optimize the collision energy for each to maximize the product ion signal.[9]
-
-
Repeat for Internal Standard: Repeat steps 3 and 4 while infusing the this compound solution to determine its optimal parameters.
Quantitative Data Tables
The following tables provide recommended starting parameters. These should be optimized for your specific instrument and application.
Table 1: Example MS Parameters (ESI Negative)
| Parameter | 4-Iodobenzoic Acid (Analyte) | This compound (IS) | Recommended Range |
|---|---|---|---|
| Precursor Ion (m/z) | 247.0 | 253.0 | N/A |
| Product Ion (m/z) - Quantifier | 120.0 | 126.0 | Instrument Dependent |
| Product Ion (m/z) - Qualifier | 76.0 | 76.0 | Instrument Dependent |
| Cone/Fragmentor Voltage (V) | 35 | 35 | 20 - 50 V |
| Collision Energy (eV) - Quantifier | 15 | 15 | 10 - 30 eV |
| Collision Energy (eV) - Qualifier | 25 | 25 | 20 - 40 eV |
| Capillary Voltage (kV) | -3.0 | -3.0 | -2.5 to -4.0 kV[11] |
| Desolvation Temperature (°C) | 350 | 350 | 250 - 450 °C[11] |
| Nebulizer Gas Pressure (psi) | 45 | 45 | 20 - 60 psi[11] |
Table 2: Recommended Starting LC Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, < 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
Troubleshooting Guide
Problem: No or Very Low Signal Intensity
This is a common issue that can be caused by problems with the LC, the MS, or the sample itself.[12][13] Use a systematic approach to diagnose the cause.
-
Is the instrument functioning?
-
Check the system suitability test (SST) results. An SST involves injecting a neat standard to verify instrument performance without sample preparation variables.[14] If the SST fails, the problem is likely with the instrument or mobile phases.
-
-
Is the problem with the MS?
-
Infuse a tuning solution or the analyte standard directly into the MS. If you see a strong signal, the MS is likely working correctly, and the issue is with the LC or sample delivery.
-
If there is no signal upon infusion, check MS parameters: ensure the detector voltage is on, mass calibration is correct, and the ion source does not require cleaning or maintenance.[14]
-
-
Is the problem with the LC?
-
Is the problem with the sample?
-
Was the internal standard added?
-
Is the sample concentration too low? Try injecting a higher concentration standard.
-
Did the sample preparation fail? Re-extract a control sample to check the procedure.
-
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise integration and reduce quantification accuracy.[13]
-
Tailing Peak: Often caused by secondary interactions between the acidic analyte and active sites (e.g., free silanols) on the column packing.
-
Solution: Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to keep the analyte protonated. Consider using a column with low silanol activity.[8]
-
-
Fronting Peak: Typically indicates column overload.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Split Peak: This can be caused by a partially blocked column frit, a void in the column packing, or an injection solvent that is much stronger than the initial mobile phase.
-
Solution: Reverse-flush the column. If that fails, replace the column. Ensure your sample diluent is similar in composition to the initial mobile phase.
-
Problem: High Background Noise or Contamination
High background can obscure the analyte peak and negatively impact the signal-to-noise ratio.[13]
-
Source of Contamination:
-
Mobile Phase: Use high-purity LC-MS grade solvents and additives. Contamination can appear as persistent background ions.
-
Sample Carryover: Inject a blank solvent after a high-concentration sample. If the analyte peak appears, improve the needle wash method or add a wash step with a stronger solvent.[13]
-
Column Bleed: This can occur with new columns or when operating at high temperatures with an incompatible mobile phase.
-
Sample Matrix: Complex samples contain many components that can contribute to background noise.[15] Improve sample cleanup to remove these interferences.
-
Problem: Ion Suppression or Enhancement (Matrix Effects)
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing a decrease (suppression) or increase (enhancement) in signal intensity.[3][4][16]
-
Diagnosis:
-
The primary role of the this compound internal standard is to compensate for matrix effects.[3] If the analyte-to-IS area ratio is consistent across different dilutions of the sample, the IS is likely correcting for the effect effectively.
-
To quantify the effect, compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte concentration in a neat solvent. A significant difference indicates a matrix effect.[4]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Use a more rigorous cleanup technique like Solid-Phase Extraction (SPE) to better remove interfering matrix components.[4]
-
Modify Chromatography: Adjust the LC gradient to separate the analyte from the co-eluting interferences.[16]
-
Dilute the Sample: Diluting the sample reduces the concentration of matrix components, which can lessen the suppression effect. This is only feasible if the analyte concentration is high enough to be detected after dilution.[16]
-
Reduce Flow Rate: Lowering the flow rate into the ESI source can sometimes reduce matrix effects and improve ionization efficiency.[10]
-
Visualizations
Caption: General LC-MS/MS Experimental Workflow.
Caption: Troubleshooting Flowchart for Low/No Signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. ijsr.net [ijsr.net]
- 8. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Operational options to reduce matrix effects in liquid chromatography-electrospray ionization-mass spectrometry analysis of aqueous environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 12. chromacademy.com [chromacademy.com]
- 13. zefsci.com [zefsci.com]
- 14. myadlm.org [myadlm.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. chromatographyonline.com [chromatographyonline.com]
stability of 4-Iodobenzoic Acid-13C6 in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodobenzoic Acid-13C6 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in our research?
A1: this compound is a stable isotope-labeled version of 4-Iodobenzoic acid. The six carbon atoms on the benzene ring are replaced with the Carbon-13 (¹³C) isotope. Its primary application is as an internal standard for the quantitative analysis of unlabeled 4-Iodobenzoic acid or structurally similar compounds in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The ¹³C labeling provides a distinct mass shift, allowing for accurate differentiation from the endogenous or unlabeled analyte.
Q2: What are the potential degradation pathways for this compound in biological samples?
A2: While specific stability data for the ¹³C6-labeled version is not extensively published, based on the structure and data from related compounds, two primary pathways should be considered:
-
Metabolism: In humans, 4-Iodobenzoic acid is known to be metabolized to 4-Iodobenzoyl glucuronide.[1] This suggests that in matrices containing active enzymes (e.g., fresh plasma, tissue homogenates with microsomes), conjugation reactions can occur.
-
Deiodination: Although studies on a radioiodinated derivative of p-iodobenzoic acid suggest it is stable to in vivo deiodination, this remains a potential chemical or enzymatic degradation pathway to monitor.[2] The carbon-iodine bond can be susceptible to cleavage under certain biological conditions.
Q3: How should I store biological samples containing this compound?
A3: Proper storage is critical to maintain the integrity of your samples. Here are general guidelines:
-
Short-Term Storage: For processed samples (e.g., protein-precipitated supernatant), store at 4°C for up to 24 hours.
-
Long-Term Storage: For unprocessed biological samples (plasma, urine, tissue homogenates), store at -80°C. Long-term stability of many small molecules in plasma is well-maintained at this temperature.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can affect the stability of various components in the biological matrix and potentially the analyte itself.[4][5][6] It is recommended to aliquot samples into single-use volumes before freezing.
Troubleshooting Guides
Guide 1: Poor Peak Shape in LC-MS/MS Analysis
Problem: I am observing peak tailing, fronting, or splitting for this compound.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | The acidic nature of the carboxyl group can lead to interactions with active sites on the column. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the analyte in its protonated form. |
| Column Overload | Inject a dilution of your sample to see if the peak shape improves. If so, reduce the concentration of your working solutions or the injection volume. |
| Sample Solvent Mismatch | Ensure your final sample solvent is as close in composition to the initial mobile phase as possible to prevent peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent wash. If the problem persists, try a new guard column or a new analytical column. |
Guide 2: Low Signal Intensity or No Signal in LC-MS/MS
Problem: The signal for this compound is unexpectedly low or absent.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | The complex nature of biological matrices can lead to ion suppression. Dilute the sample extract to reduce matrix effects. Improve sample clean-up by using solid-phase extraction (SPE) instead of simple protein precipitation. |
| Improper MS Settings | 4-Iodobenzoic acid is best analyzed in negative ion mode. Confirm that the mass spectrometer is set to the correct polarity. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution. |
| Analyte Degradation | Assess the benchtop stability of your processed samples. Analyze a freshly prepared sample and compare it to one that has been sitting at room temperature for several hours. |
| Adsorption to Labware | Iodinated compounds can sometimes adsorb to certain types of plastics or glass. Consider using polypropylene tubes and vials. |
Stability Data Summary
While specific quantitative stability data for this compound is not available in the literature, the following table provides general guidance for stability testing based on common practices for small molecules in drug discovery. Researchers should perform their own validation for specific matrix and storage conditions.
| Stability Test | Conditions | Typical Acceptance Criteria | Recommendation |
| Freeze-Thaw Stability | 3 cycles, from -80°C to room temperature | Recovery within ±15% of baseline | Aliquot samples to minimize freeze-thaw cycles. |
| Short-Term (Benchtop) Stability | Room temperature for 4-24 hours | Recovery within ±15% of baseline | Keep samples on ice or in a cooled autosampler during analysis. |
| Long-Term Stability | -80°C for the expected duration of the study | Recovery within ±15% of baseline | Establish long-term stability for the entire sample storage period. |
| Post-Preparative Stability | In autosampler at 4°C for the duration of the analytical run | Recovery within ±15% of baseline | Ensure the analytical run time does not exceed the demonstrated stability. |
Experimental Protocols
Protocol 1: Plasma Stability Assessment of this compound
This protocol outlines a typical experiment to determine the stability of this compound in plasma.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Control human plasma (or other species of interest), EDTA anticoagulant
-
Incubator or water bath at 37°C
-
Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not present in the matrix)
-
Microcentrifuge tubes
-
LC-MS/MS system
2. Procedure:
-
Spike the this compound stock solution into pre-warmed plasma at 37°C to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot 100 µL of the incubation mixture into a microcentrifuge tube.
-
Immediately terminate the reaction by adding 300 µL of ice-cold acetonitrile with the internal standard.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant and the half-life (t½).
Visualizations
References
- 1. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Iodobenzoic Acid-13C6 Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Iodobenzoic Acid-13C6 standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your isotopically labeled standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and suboptimal storage conditions in solution, such as inappropriate pH or the presence of oxidizing agents. Aryl iodides are known to be susceptible to deiodination, a process where the carbon-iodine bond is broken.[1][2]
Q2: How should I store my this compound standard, both in solid form and in solution?
A2:
-
Solid Form: Store the solid standard in a tightly sealed, amber vial in a cool, dry, and dark place. A desiccator at 2-8°C is recommended for long-term storage.
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store solutions in amber vials at -20°C or below.[3] Avoid repeated freeze-thaw cycles. The choice of solvent is critical; aprotic solvents like acetonitrile or DMSO are generally preferred over aqueous solutions for long-term stability.
Q3: I see a new peak in my chromatogram when analyzing my this compound standard. What could it be?
A3: A new peak likely indicates the presence of a degradation product. The most common degradation pathway for 4-Iodobenzoic Acid is deiodination, which would result in the formation of Benzoic Acid-13C6. Other possibilities include products of oxidation or reaction with solvent impurities.
Q4: Can the 13C6 label itself affect the stability of the molecule?
A4: The 13C isotopes are stable and do not undergo radioactive decay.[4] While there can be minor differences in reaction rates due to the kinetic isotope effect, the 13C6 labeling is not expected to significantly alter the chemical stability of the 4-Iodobenzoic Acid molecule under typical laboratory conditions. The primary stability concerns are related to the aryl iodide functional group.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound standards.
Issue 1: Decreasing concentration of the standard over time in solution.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Prepare and store all solutions in amber vials or protect them from light using aluminum foil. 2. Minimize the exposure of the solution to ambient light during sample preparation. 3. Conduct a photostability study as outlined in the Experimental Protocols section to confirm light sensitivity. |
| Thermal Degradation | 1. Ensure stock solutions are stored at or below -20°C. 2. Avoid leaving solutions at room temperature for extended periods. 3. Perform a thermal stability study (see Experimental Protocols) to determine the acceptable temperature range and duration of exposure. |
| Hydrolysis | 1. If using aqueous-based solvents, ensure the pH is neutral or slightly acidic, as basic conditions can promote degradation of some benzoic acid derivatives.[5][6] 2. Prepare solutions fresh and avoid long-term storage in aqueous media. 3. If possible, use aprotic organic solvents for stock solutions. |
| Oxidative Degradation | 1. Degas solvents before use to remove dissolved oxygen. 2. Avoid sources of peroxides in solvents (e.g., aged ethers). 3. If oxidation is suspected, conduct a forced degradation study with an oxidizing agent like hydrogen peroxide to confirm susceptibility (see Experimental Protocols). |
Issue 2: Inconsistent analytical results (e.g., poor reproducibility).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Standard Preparation | 1. Ensure the solid standard is brought to room temperature in a desiccator before weighing to avoid moisture uptake. 2. Use calibrated balances and pipettes for accurate preparation of stock and working solutions. 3. Document the preparation procedure, including solvent lot numbers and dates. |
| Adsorption to Container Surfaces | 1. Use silanized glass vials or polypropylene tubes to minimize adsorption. 2. Include a small percentage of an organic solvent like acetonitrile in aqueous diluents to reduce adsorption. |
| Degradation During Sample Processing | 1. Keep samples cool (e.g., on an ice bath) during sample preparation and analysis. 2. Minimize the time between sample preparation and analysis. |
Quantitative Data Summary
The following tables provide hypothetical but plausible data on the stability of this compound under various stress conditions. This data is intended to illustrate the expected trends in degradation.
Table 1: Photostability of this compound in Acetonitrile (10 µg/mL)
| Light Exposure (lux hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100.0 | 100.0 |
| 200,000 | 99.8 | 95.2 |
| 400,000 | 99.7 | 90.5 |
| 800,000 | 99.5 | 82.1 |
| 1,200,000 | 99.4 | 75.3 |
Table 2: Thermal Stability of this compound in DMSO (10 µg/mL) over 24 hours
| Temperature (°C) | % Remaining |
| 4 | 99.9 |
| 25 (Room Temp) | 98.5 |
| 40 | 92.3 |
| 60 | 81.7 |
Table 3: pH Stability of this compound in 50:50 Acetonitrile:Buffer at 25°C over 48 hours
| pH | % Remaining |
| 3.0 (Acetate Buffer) | 99.5 |
| 5.0 (Acetate Buffer) | 99.2 |
| 7.0 (Phosphate Buffer) | 98.8 |
| 9.0 (Borate Buffer) | 94.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A control sample should be wrapped in aluminum foil and placed alongside.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV or LC-MS method.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Identify and characterize any significant degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is suitable for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 30 15 90 17 90 18 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound standard issues.
References
- 1. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. physicsforums.com [physicsforums.com]
- 6. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
resolving chromatographic co-elution with 4-Iodobenzoic Acid-13C6
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to chromatographic co-elution when using 4-Iodobenzoic Acid-13C6 as a stable isotope-labeled (SIL) internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of 4-Iodobenzoic Acid, where the six carbon atoms in the benzene ring are replaced with the heavier Carbon-13 isotope.[1] This labeling gives it a distinct mass-to-charge ratio (m/z) that is 6 Da higher than its unlabeled counterpart, allowing it to be distinguished by a mass spectrometer.[2] It is used as an internal standard (IS) in quantitative mass spectrometry-based assays (LC-MS) to correct for variations during sample preparation and analysis, including matrix effects.[3][4] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it behaves similarly during extraction, chromatography, and ionization.[4]
Q2: Why is the co-elution of an analyte and its SIL internal standard critical for accurate quantification?
A2: In LC-MS analysis, co-elution is crucial because it ensures that both the analyte and the internal standard are exposed to the same matrix conditions at the same time as they enter the mass spectrometer's ion source. Matrix effects—the suppression or enhancement of ionization due to co-eluting components from the sample matrix—are a major source of imprecision.[5] When the SIL internal standard co-elutes perfectly with the analyte, it experiences the same degree of ion suppression or enhancement.[4] This allows the ratio of the analyte signal to the internal standard signal to remain constant, providing accurate and reproducible quantification even when matrix effects vary between samples.
Q3: Can a SIL internal standard like this compound fail to correct for matrix effects even if it's chemically similar?
A3: Yes, even a SIL internal standard may not perfectly compensate for matrix effects if it does not co-elute precisely with the analyte. A slight difference in retention time, sometimes caused by the "deuterium isotope effect" in deuterium-labeled standards, can expose the analyte and the internal standard to different matrix environments as they elute.[6] This can lead to different degrees of ion suppression for each compound, resulting in an inaccurate analyte-to-internal standard response ratio and compromising the reliability of the quantitative results.[6]
Troubleshooting Guide: Co-elution Issues
Problem: My analyte and this compound are separating on the column. How can I achieve co-elution?
Answer: Achieving perfect co-elution requires systematically adjusting chromatographic parameters to make the retention times of the analyte and this compound identical. The goal is to modify the chromatography in a way that brings the two peaks together without compromising peak shape or resolution from other interfering compounds. A resolution value (Rs) of zero indicates perfect co-elution.
Step-by-Step Solution:
-
Adjust Mobile Phase Strength: This is the most effective way to change retention. In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time of both compounds.[7] Make small, incremental adjustments to the isocratic composition or the gradient slope in the region where the compounds elute to merge the two peaks.[8]
-
Modify Mobile Phase Gradient: A shallower gradient provides better separation, while a steeper gradient can cause peaks to elute closer together.[8] If your analyte and IS are slightly separated, try increasing the gradient ramp rate in the segment where they elute.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties and may change the elution order or spacing of your peaks.[8][9]
-
Adjust Temperature: Temperature can influence selectivity.[7][9] Experiment with different column temperatures (e.g., in 5°C increments) within the stable range of your column and analytes. Increasing the temperature generally decreases retention time but can sometimes alter the selectivity enough to achieve co-elution.[9]
-
Fine-Tune Flow Rate: A lower flow rate generally increases retention time and can sometimes improve resolution, while a higher flow rate does the opposite.[8][10] While less impactful on selectivity than mobile phase changes, minor adjustments can help fine-tune the co-elution.
Problem: The analyte/internal standard response ratio is inconsistent across different batches of sample matrix (e.g., plasma, urine).
Answer: This issue often points to incomplete co-elution combined with variable matrix effects between sample lots.[6] Even a small offset in retention time between the analyte and this compound can lead to significant quantitative variability if the matrix composition changes.
Step-by-Step Solution:
-
Confirm Co-elution: Overlay chromatograms from different matrix lots. Carefully examine the retention times of the analyte and the internal standard. If there is a slight but consistent separation, the method needs re-optimization to achieve perfect co-elution (refer to the solution for the previous problem).
-
Evaluate Matrix Effects: Perform a post-column infusion experiment. Infuse a standard solution of the analyte and IS into the MS while injecting an extracted blank matrix sample. Dips in the baseline signal at the retention time of the analyte/IS indicate ion suppression. If the suppression profile is different at the exact retention times of the analyte versus the IS, it confirms that the slight separation is causing the issue.
-
Improve Sample Preparation: If optimizing co-elution is not fully effective, consider improving the sample cleanup process to remove more matrix components. Techniques like solid-phase extraction (SPE) can reduce the overall matrix load, minimizing the potential for variable ion suppression.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the severity of matrix effects.[4]
Data and Properties
Table 1: Physicochemical Properties of 4-Iodobenzoic Acid and its 13C6 Isotope.
| Property | 4-Iodobenzoic Acid | This compound |
| Molecular Formula | C₇H₅IO₂ | ¹³C₆CH₅IO₂ |
| Molar Mass | 248.02 g/mol [11] | ~254.04 g/mol |
| Monoisotopic Mass | 247.93343 Da[11] | 253.95358 Da |
| Primary Mass Spec Fragment (EI) | m/z 231 (M-OH)⁺[11] | m/z 237 (M-OH)⁺ |
| Melting Point | 270-273 °C[12][13] | Not applicable |
Table 2: Example Data for Achieving Co-elution by Modifying Mobile Phase.
| % Acetonitrile (in 0.1% Formic Acid) | Analyte RT (min) | This compound RT (min) | RT Difference (min) | Resolution (Rs) |
| 45% | 5.21 | 5.15 | 0.06 | 0.85 |
| 42% | 5.83 | 5.79 | 0.04 | 0.52 |
| 40% | 6.54 | 6.54 | 0.00 | 0.00 |
| 38% | 7.31 | 7.35 | -0.04 | 0.48 |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Method Development for Achieving Analyte and this compound Co-elution
This protocol outlines a systematic approach for developing a reversed-phase HPLC-MS method to ensure the co-elution of a target analyte with its SIL internal standard, this compound.
-
Initial Scoping Runs:
-
Column: Start with a standard C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection: Separately inject the analyte and this compound to determine their individual retention times under a broad, fast gradient (e.g., 5% to 95% B in 5 minutes). This determines the approximate elution window.[8]
-
-
Gradient Optimization for Co-elution:
-
Based on the scoping run, design a slower, shallower gradient focused on the elution window. For example, if both compounds elute between 30% and 50% B, design a gradient like: 0-1 min (30% B), 1-6 min (30% to 50% B), 6-7 min (50% to 95% B).
-
Inject a mixture of the analyte and the IS.
-
Adjust the gradient slope:
-
If the peaks are separated, slightly increase the ramp rate (e.g., from 4%/min to 5%/min) to reduce separation.
-
If the elution order needs to be changed or selectivity altered, consider switching Mobile Phase B to Methanol and repeat the optimization.[8]
-
-
-
Isocratic Hold Fine-Tuning:
-
Once the peaks are very close, you can convert the gradient segment into an isocratic hold to achieve perfect co-elution. For instance, if the peaks merge at an average of 43% B in the gradient, run an isocratic method at 43% B and check for co-elution.
-
Make fine adjustments (e.g., 42.5%, 43.5%) to the isocratic percentage until the retention times are identical.
-
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in negative ion mode, as benzoic acid derivatives ionize well in this mode.
-
Set up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to track the specific m/z for your analyte and for this compound (e.g., monitoring the deprotonated molecules [M-H]⁻).
-
-
Method Verification:
-
Inject the mixture in different extracted blank matrices (e.g., plasma from multiple sources) to confirm that co-elution is maintained and that the analyte/IS ratio is consistent.
-
Visualizations
Caption: A workflow for systematically developing an HPLC method to achieve co-elution.
Caption: A decision tree for troubleshooting inconsistent analytical results.
Caption: How co-elution ensures accurate quantification during ion suppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Azidobenzoic Acid-13C6 Isotope Labeled Reagent [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. waters.com [waters.com]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Iodobenzoic acid | 619-58-9 [chemicalbook.com]
- 13. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
calibration curve issues with 4-Iodobenzoic Acid-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Iodobenzoic Acid-13C6 as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a stable isotope-labeled (SIL) version of 4-Iodobenzoic Acid.[1] Its primary use is as an internal standard (IS) in quantitative analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).[1] Using a SIL-IS is the preferred method to correct for variability in sample preparation and instrument response, as it has nearly identical chemical and physical properties to the analyte.[2][3]
Q2: What are the key considerations when preparing a stock solution of this compound?
A2: Key considerations include the choice of solvent and storage conditions. 4-Iodobenzoic acid has limited solubility in water but is soluble in organic solvents like methanol and acetonitrile. For long-term stability, it is advisable to store stock solutions in a tightly sealed vial at a low temperature, such as 4°C, and protected from light, as 4-iodobenzoic acid can be light-sensitive. It is recommended to discard concentrated working stock solutions after approximately one month to maintain integrity.
Q3: What is the recommended concentration for the this compound internal standard working solution?
A3: While there is no single mandated concentration, a general guideline is to use a concentration that is in the mid-range of the calibration curve for the analyte (4-Iodobenzoic Acid). A common practice is to match the internal standard concentration to be within 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[2] This ensures a consistent and reliable signal across the calibration range.
Q4: How can I assess the stability of my this compound solutions?
A4: To assess stability, you can perform a simple experiment where a freshly prepared solution is compared against a solution that has been stored for a period under specified conditions (e.g., room temperature, 4°C, frozen). The response of the stored solution should be within a pre-defined percentage (e.g., ±15%) of the fresh solution to be considered stable.
Troubleshooting Guides
This section addresses common issues encountered during the development and execution of analytical methods using this compound.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | Prepare fresh stock and working solutions of both 4-Iodobenzoic Acid and this compound. Ensure accurate weighing and dilutions. |
| Inappropriate Internal Standard Concentration | Optimize the concentration of the this compound internal standard. If the response is too high, it may saturate the detector. If too low, the signal-to-noise ratio may be poor. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte and/or internal standard, leading to a non-linear response.[4][5][6] See the dedicated troubleshooting guide for matrix effects below. |
| Cross-talk between Analyte and IS | Ensure that the mass spectrometry method has sufficient resolution to distinguish between the analyte and the internal standard. A mass difference of 4-5 Da is ideal for SIL-IS.[2] |
| Detector Saturation | Dilute the highest concentration standard and re-inject. If the diluted standard falls on the curve, it indicates detector saturation at higher concentrations. Adjust the calibration range accordingly. |
Issue 2: High Variability in Internal Standard Response
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps, especially the addition of the internal standard. The IS should be added early in the sample preparation process to account for variability in all subsequent steps. |
| Precipitation of IS in Sample | Verify the solubility of this compound in the sample matrix after addition. The final concentration of the organic solvent should be sufficient to keep the IS in solution. |
| Ion Suppression/Enhancement | Variable matrix effects across different samples can lead to inconsistent IS response. A stable isotope-labeled internal standard like this compound is designed to co-elute and experience the same matrix effects as the analyte, thus providing correction. However, extreme matrix effects can still be problematic.[7][8] |
| Instrument Instability | Check for fluctuations in the LC pump flow rate and the MS ion source spray stability. A dirty ion source can lead to erratic signal. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
How to Identify Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of 4-Iodobenzoic Acid into the mass spectrometer post-column. Inject a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[8]
-
Post-Extraction Spike: Compare the response of the analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration. A lower response in the matrix indicates ion suppression, while a higher response indicates enhancement.
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Optimize Sample Preparation | Improve the cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. |
| Chromatographic Separation | Modify the LC method to separate the analyte from co-eluting matrix components. This can be achieved by changing the column, mobile phase composition, or gradient profile. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components.[5] This is only feasible if the analyte concentration is high enough to be detected after dilution. |
| Use of a Stable Isotope-Labeled Internal Standard | This compound is the ideal internal standard as it will co-elute with the analyte and be affected by matrix effects in the same way, thus providing accurate correction.[3][9] |
Experimental Protocols
Recommended Starting LC-MS/MS Method
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix. It is based on methods developed for structurally similar compounds.[10][11]
Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 20 µL of this compound working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
| Parameter | Recommendation |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | 4-Iodobenzoic Acid: To be determined (e.g., precursor [M-H]⁻ → product ion) this compound: To be determined (e.g., precursor [M-H]⁻ → product ion) |
| Collision Energy | To be optimized for your instrument |
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsr.net [ijsr.net]
Technical Support Center: Minimizing Ion Suppression for 4-Iodobenzoic Acid-13C6 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize ion suppression when using 4-Iodobenzoic Acid-13C6 as an internal standard in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis.[3] It is a significant challenge in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI).[3][4]
Q2: I'm using a stable isotope-labeled (SIL) internal standard, this compound. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[5] However, this is not always guaranteed. If there are slight differences in retention time between the analyte and the SIL internal standard, they may be affected differently by matrix components.[5] 13C-labeled standards like this compound are generally preferred over deuterated standards as they are less likely to exhibit chromatographic shifts, ensuring better co-elution and more reliable correction for ion suppression.[6][7]
Q3: What are the common causes of ion suppression in my samples?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances in your sample matrix.[2] Common culprits in biological fluids like plasma and urine include:
-
Phospholipids: These are major contributors to ion suppression, especially in plasma samples.[8]
-
Salts and buffers: Non-volatile salts can crystallize on the ESI droplet surface, hindering analyte ionization.[3][9]
-
Endogenous metabolites: High concentrations of other small molecules in the sample can compete with the analyte for ionization.[9]
-
Proteins and peptides: Although often removed during sample preparation, residual amounts can still cause suppression.[8]
Q4: How can I identify if ion suppression is affecting my results?
A4: A common and effective method to identify ion suppression is the post-column infusion experiment . This involves infusing a constant flow of this compound solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the constant baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression when using this compound.
Issue 1: Low or No Signal for this compound
-
Possible Cause: Severe ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: To confirm that ion suppression is the root cause and to identify the retention time of the interfering components.
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation.
-
Optimize Chromatography: Modify the LC gradient to separate the this compound from the ion-suppressing region of the chromatogram.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Issue 2: High Variability in this compound Signal Across Samples
-
Possible Cause: Inconsistent matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variability.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.[2]
-
Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., mixed-mode, polymeric) to find the most effective one for removing variable interferences from your specific matrix.
-
Issue 3: Poor Recovery of this compound During Sample Preparation
-
Possible Cause: Sub-optimal extraction conditions.
-
Troubleshooting Steps:
-
Optimize SPE Protocol: For acidic compounds like 4-Iodobenzoic Acid, ensure the pH of the sample and wash/elution solvents are optimized for efficient recovery from the SPE sorbent.
-
Evaluate Different LLE Solvents: If using Liquid-Liquid Extraction (LLE), test different organic solvents to improve extraction efficiency.
-
Check for Proper pH Adjustment: Ensure the sample pH is adjusted appropriately to facilitate the extraction of the acidic analyte.
-
Data Presentation
The following tables summarize representative quantitative data on the effectiveness of different sample preparation techniques in minimizing ion suppression and improving recovery for acidic analytes in common biological matrices.
Table 1: Comparison of Sample Preparation Techniques for Plasma Samples
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Ion Suppression (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | 40 - 70% | Fast and simple | Ineffective at removing phospholipids and other major interferences[8] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 20 - 40% | Good for removing highly polar and non-polar interferences | Can be labor-intensive and may have lower recovery for some analytes |
| Solid-Phase Extraction (SPE) | 85 - 105% | < 20% | Highly effective and versatile for removing a wide range of interferences | Requires method development and can be more costly |
Note: Values are representative and can vary depending on the specific analyte, matrix, and protocol used.
Table 2: Recommended LC-MS/MS Parameters for 4-Iodobenzoic Acid Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive ion mode or maintains acidic form for negative ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start with low %B, ramp to high %B | To effectively separate the analyte from early-eluting matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Carboxylic acids generally ionize well in negative mode. |
| MS/MS Transition | Monitor the transition from the precursor ion (M-H)- to a characteristic product ion. | Provides high selectivity and sensitivity for quantification. |
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol for 4-Iodobenzoic Acid from Urine
This protocol is a general guideline for extracting acidic compounds like 4-Iodobenzoic Acid from a urine matrix using a mixed-mode anion exchange SPE cartridge.
-
Materials:
-
Mixed-mode strong anion exchange SPE cartridges
-
Urine sample
-
This compound internal standard solution
-
Methanol
-
Deionized water
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Centrifuge
-
Nitrogen evaporator
-
-
Methodology:
-
Sample Pre-treatment: To 1 mL of urine, add the this compound internal standard. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 2% formic acid in water to remove neutral and basic interferences. Follow with a 3 mL wash of methanol to remove non-polar interferences.
-
Elution: Elute the 4-Iodobenzoic Acid and its internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
-
2. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the procedure to identify regions of ion suppression in your chromatogram.
-
Materials:
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound
-
LC-MS/MS system
-
Blank matrix extract (prepared using your standard sample preparation method)
-
-
Methodology:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the tee-piece.
-
Connect the syringe pump containing the this compound solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a constant low flow rate (e.g., 10 µL/min) to obtain a stable signal.
-
Inject the blank matrix extract onto the LC column and start the chromatographic run.
-
Monitor the signal of the this compound. Any significant drop in the signal intensity indicates a region of ion suppression.
-
Mandatory Visualizations
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. medium.com [medium.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Crosstalk Correction with 4-Iodobenzoic Acid-¹³C₆
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and correcting for isotopic crosstalk when using 4-Iodobenzoic Acid-¹³C₆ as an internal standard in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using 4-Iodobenzoic Acid-¹³C₆?
A: Isotopic crosstalk, in the context of mass spectrometry, refers to the overlap of isotopic signals between an unlabeled analyte and its stable isotope-labeled internal standard (SIL-IS). This can lead to inaccuracies in quantitative analysis. When using 4-Iodobenzoic Acid (the analyte) and 4-Iodobenzoic Acid-¹³C₆ (the SIL-IS), crosstalk can occur due to the natural abundance of isotopes in the analyte that contribute to the mass-to-charge ratio (m/z) of the internal standard, and vice versa.[1]
The primary concern is the potential for the M+6 isotope of the unlabeled 4-Iodobenzoic Acid to contribute to the signal of the 4-Iodobenzoic Acid-¹³C₆, which has a mass shift of +6 Da. While typically minor, this contribution can become significant at high analyte concentrations, leading to an overestimation of the internal standard's signal and consequently, an underestimation of the analyte's concentration. Conversely, any isotopic impurity in the SIL-IS (i.e., the presence of unlabeled 4-Iodobenzoic Acid) can contribute to the analyte's signal.
Q2: How can I identify and quantify the extent of isotopic crosstalk in my experiment?
A: To identify and quantify isotopic crosstalk, you should analyze two key quality control samples:
-
A high-concentration (Upper Limit of Quantification - ULOQ) sample of the unlabeled analyte without the internal standard. In this sample, monitor the m/z channel of the 4-Iodobenzoic Acid-¹³C₆. Any signal detected in this channel is due to the natural isotopic abundance of the analyte.
-
A sample containing only the 4-Iodobenzoic Acid-¹³C₆ internal standard. In this sample, monitor the m/z channel of the unlabeled analyte. Any signal detected here is due to isotopic impurities in the SIL-IS.
By comparing the peak areas in these control samples, you can calculate the percentage of crosstalk in both directions.
Q3: What is the theoretical isotopic distribution of 4-Iodobenzoic Acid and its ¹³C₆-labeled counterpart?
A: The theoretical isotopic distribution is determined by the natural abundance of all isotopes of the elements present in the molecule. For 4-Iodobenzoic Acid (C₇H₅IO₂), the major contributions to the isotopic pattern come from ¹³C, ²H, ¹⁷O, and ¹⁸O. The monoisotopic mass of 4-Iodobenzoic acid is approximately 247.9334 Da.[2] The following table summarizes the expected isotopic distribution for the unlabeled analyte and its potential for crosstalk with the ¹³C₆-labeled internal standard.
| Isotope | Molecular Formula | Monoisotopic Mass (Da) | Relative Abundance (%) | Potential for Crosstalk |
| M | C₇H₅IO₂ | 247.9334 | 100.00 | N/A |
| M+1 | ¹³C₁C₆H₅IO₂ | 248.9368 | 7.64 | Low |
| M+2 | ¹³C₂C₅H₅IO₂ | 249.9401 | 0.28 | Low |
| M+6 | ¹³C₆C₁H₅IO₂ | 253.9536 | <0.01 | High (contributes to IS signal) |
| IS | ¹³C₆H₅IO₂ | 253.9536 | >99 (typical purity) | N/A |
| IS-6 | C₇H₅IO₂ | 247.9334 | <1 (typical impurity) | High (contributes to analyte signal) |
Note: The relative abundances are theoretical and can be calculated using isotopic abundance data. The values presented are illustrative. The actual isotopic purity of the 4-Iodobenzoic Acid-¹³C₆ should be confirmed from the Certificate of Analysis provided by the manufacturer.
Troubleshooting Guide
Issue: Inaccurate quantification, particularly at the lower or upper ends of the calibration curve.
This issue is often a primary indicator of uncorrected isotopic crosstalk.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting and correcting isotopic crosstalk.
Step-by-Step Correction Protocol:
-
Determine the Crosstalk Contribution:
-
Analyte to IS: Analyze a sample containing the unlabeled analyte at a known high concentration (e.g., ULOQ) without the internal standard. Measure the peak area at the m/z of the ¹³C₆-labeled internal standard (AreaCrosstalk_A) and the peak area of the analyte at its own m/z (AreaAnalyte).
-
% Crosstalk (Analyte to IS) = (Area_Crosstalk_A / Area_Analyte) * 100
-
-
IS to Analyte: Analyze a sample containing only the ¹³C₆-labeled internal standard at the working concentration. Measure the peak area at the m/z of the unlabeled analyte (AreaCrosstalk_IS) and the peak area of the internal standard at its own m/z (AreaIS).
-
% Crosstalk (IS to Analyte) = (Area_Crosstalk_IS / Area_IS) * 100
-
-
-
Apply Correction Factors:
-
For each sample, calculate the corrected peak areas:
-
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * % Crosstalk (IS to Analyte) / 100)
-
Corrected IS Area = Measured IS Area - (Measured Analyte Area * % Crosstalk (Analyte to IS) / 100)
-
-
-
Quantify Using Corrected Areas:
-
Use the corrected peak areas to calculate the analyte concentration from your calibration curve.
-
Experimental Protocol: Quantification of 4-Iodobenzoic Acid using 4-Iodobenzoic Acid-¹³C₆ Internal Standard by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Materials and Reagents:
-
4-Iodobenzoic Acid (analyte)
-
4-Iodobenzoic Acid-¹³C₆ (Internal Standard, >99% isotopic purity)[3]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of 4-Iodobenzoic Acid and 4-Iodobenzoic Acid-¹³C₆ in methanol at 1 mg/mL.
-
Prepare a working internal standard solution by diluting the 4-Iodobenzoic Acid-¹³C₆ stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water.
-
Prepare calibration standards by serial dilution of the 4-Iodobenzoic Acid stock solution in the appropriate matrix (e.g., plasma, buffer).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (calibrator, QC, or unknown), add 10 µL of the 1 µg/mL internal standard working solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Method:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
4-Iodobenzoic Acid: Precursor ion (Q1) m/z 247.9 -> Product ion (Q3) m/z 121.0
-
4-Iodobenzoic Acid-¹³C₆: Precursor ion (Q1) m/z 253.9 -> Product ion (Q3) m/z 127.0 (Note: Product ions should be optimized by infusing the individual compounds into the mass spectrometer.)
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Apply the isotopic crosstalk correction as described in the troubleshooting guide.
-
Construct a calibration curve by plotting the ratio of the corrected analyte peak area to the corrected internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
References
long-term storage conditions for 4-Iodobenzoic Acid-13C6
This technical support guide provides detailed information on the long-term storage and handling of 4-Iodobenzoic Acid-13C6 for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and are there any special precautions related to the isotopic label?
A1: this compound is a form of 4-Iodobenzoic Acid that has been labeled with the stable (non-radioactive) isotope Carbon-13.[1][2] The key advantage of using a stable isotope like 13C is that it does not undergo radioactive decay, making it safe from a radiological perspective.[2] Therefore, the primary safety and storage considerations are dictated by the chemical properties of the parent molecule, 4-Iodobenzoic Acid, as the isotopic label does not alter its chemical reactivity or toxicity.
Q2: What are the general long-term storage recommendations for solid this compound?
A2: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4][5] It is crucial to protect the compound from moisture and atmospheric contaminants.
Q3: What is the optimal storage temperature for this compound?
A3: While some suppliers indicate that room temperature is acceptable for short-term shipping, long-term storage at colder temperatures is recommended to ensure maximum stability.[1] For extended periods, storing the solid compound at 4°C or -20°C is advisable to minimize the potential for degradation over time. Always refer to the Certificate of Analysis (CoA) provided by the supplier for any product-specific recommendations.[1]
Q4: Is this compound sensitive to light?
A4: Yes. As a general best practice for organic compounds, especially those with iodine, it is recommended to protect this compound from light to prevent potential photochemical reactions. Storing the compound in an amber vial or in a dark location is advised.
Q5: Should I store the compound under an inert atmosphere?
A5: While not always mandatory for stable solids, storing under an inert atmosphere (e.g., nitrogen or argon) can provide an extra layer of protection against potential long-term degradation from atmospheric oxygen and moisture. This is particularly important if the compound will be stored for several years or if the highest purity is critical for downstream applications.
Q6: I accidentally left the container open on the bench for a few hours. Is the compound still usable?
A6: Brief exposure to a standard laboratory atmosphere is unlikely to cause significant degradation of the solid compound. However, prolonged exposure should be avoided. It is recommended to assess the purity of the material using an appropriate analytical technique (e.g., LC-MS or NMR) if you have concerns about its integrity before proceeding with your experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify the storage conditions (temperature, light exposure, container seal). If improper storage is suspected, re-analyze the compound's purity before use. Consider using a fresh, properly stored aliquot. |
| Compound appears discolored or clumped | Moisture absorption or degradation. | Do not use the compound. This may indicate significant degradation or contamination. Contact the supplier for further guidance. |
| Difficulty dissolving the compound | Potential moisture absorption or presence of impurities. | Ensure you are using an appropriate solvent. If solubility issues persist and were not present previously, it could be a sign of degradation. Purity analysis is recommended. |
Summary of Storage Conditions
| Parameter | Condition | Rationale |
| Physical Form | Solid | As supplied |
| Temperature | 4°C or -20°C (long-term) | To minimize potential for chemical degradation over time. |
| Room Temperature (short-term) | Acceptable for shipping and brief periods as indicated by some suppliers.[1] | |
| Atmosphere | Tightly sealed container | To prevent moisture and air exposure. |
| Inert gas (e.g., Argon, Nitrogen) | Recommended for maximum long-term stability. | |
| Light | Protect from light (e.g., amber vial, dark location) | To prevent photochemical degradation. |
| Incompatibilities | Strong oxidizing agents, strong bases | To avoid chemical reactions that would degrade the compound.[3] |
Experimental Protocols
As this compound is typically used as an internal standard in analytical methods, a detailed experimental protocol is highly dependent on the specific application (e.g., LC-MS, GC-MS, NMR). For accurate quantification, it is crucial to validate the analytical method, including an assessment of the stability of the standard in the biological matrix and during sample processing.
General Protocol for Stock Solution Stability Assessment:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Divide the stock solution into multiple aliquots in tightly sealed vials.
-
Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C).
-
Analyze a fresh aliquot at defined time points (e.g., 1 week, 1 month, 3 months, etc.) against a freshly prepared standard solution.
-
Compare the peak area or concentration to the initial time point. A deviation of more than 10-15% may indicate instability.
Visual Workflow for Storage and Handling
Caption: Workflow for proper receipt and storage of this compound.
References
Validation & Comparative
A Comparative Guide to Method Validation Using 4-Iodobenzoic Acid-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical to ensure accuracy and precision by correcting for variability in sample preparation and analysis. This guide provides an objective comparison of the performance of 4-Iodobenzoic Acid-13C6 as a stable isotope-labeled (SIL) internal standard against other alternatives, supported by representative experimental data and detailed methodologies.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte and shares identical chemical and physical properties. This ensures that it experiences the same matrix effects and ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards are the gold standard because they are chemically identical to the analyte, differing only in their higher mass due to the incorporation of heavier isotopes like carbon-13 (¹³C).[1]
This compound is the ¹³C labeled version of 4-Iodobenzoic Acid.[2] As a SIL internal standard, it is primarily used for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Performance Comparison: this compound vs. Alternatives
While direct comparative studies for this compound are not extensively published, the advantages of ¹³C-labeled standards over other types of internal standards, such as deuterated (²H) analogs or structurally similar compounds, are well-documented.
Key Performance Advantages of ¹³C-Labeling:
-
Co-elution: ¹³C-labeled standards exhibit virtually identical chromatographic retention times to their unlabeled counterparts.[3][4] This is a significant advantage over deuterated standards, which can sometimes show slight retention time shifts due to the isotope effect, potentially leading to differential matrix effects and compromised accuracy.[5][6]
-
Absence of Isotope Effects: The replacement of ¹²C with ¹³C results in a negligible change in the physicochemical properties of the molecule. Deuterium, being twice the mass of protium, can influence bond strengths and lead to different fragmentation patterns in the mass spectrometer, a phenomenon known as the isotope effect.[6]
-
Improved Accuracy and Precision: By co-eluting and behaving identically to the analyte during sample processing and ionization, ¹³C-labeled internal standards provide more effective compensation for variations, leading to improved accuracy and precision of the analytical method.[7][8]
The following table summarizes the expected performance of an analytical method using this compound as an internal standard compared to a hypothetical structural analog. The data is illustrative and based on typical performance characteristics observed for ¹³C-labeled standards in bioanalytical assays.
Table 1: Comparative Performance of Internal Standards
| Parameter | This compound (Expected) | Structural Analog (Hypothetical) |
| Retention Time Difference | Co-elutes with analyte | May have a different retention time |
| Matrix Effect Compensation | Excellent | Variable, may not fully compensate |
| Accuracy (% Bias) | Typically within ± 5% | Can be > ± 15% |
| Precision (%RSD) | < 10% | < 15-20% |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
Experimental Protocols for Method Validation
A comprehensive validation of an analytical method using this compound should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[9] The validation process aims to demonstrate that the method is suitable for its intended purpose.[9]
Key Validation Parameters
The following parameters should be assessed during method validation:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable accuracy and precision, respectively.
-
Recovery: The extraction efficiency of an analytical process, determined by comparing the analytical response of extracted samples to that of unextracted standards.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Representative Experimental Workflow for Quantification in Human Plasma
The following is a representative protocol for the quantification of an analyte in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
- Prepare working solutions by diluting the stock solutions to the desired concentrations.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution.
- Vortex briefly.
- Add 400 µL of cold acetonitrile to precipitate the plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
Table 2: Representative LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Iodobenzoic Acid | 246.9 | 120.9 | -20 |
| This compound | 252.9 | 126.9 | -20 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
Comparative Performance Analysis of 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard
In the realm of quantitative analysis, particularly in drug development and clinical research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results in mass spectrometry. This guide provides a comparative overview of 4-Iodobenzoic Acid-¹³C₆ against other commonly used internal standards, supported by expected performance data and detailed experimental protocols.
4-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled analog of 4-Iodobenzoic acid, a versatile building block in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] Its utility as an internal standard is pronounced in analytical techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of six ¹³C atoms provides a distinct mass shift from the unlabeled analyte, ensuring clear differentiation in mass spectrometric analyses.
Performance Comparison with Alternative Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thereby compensating for variations in sample preparation and instrument response. While direct cross-validation studies for 4-Iodobenzoic Acid-¹³C₆ are not extensively published, its performance can be benchmarked against other isotopically labeled and structurally similar standards based on established analytical principles.
The primary alternatives include deuterated analogs, such as Benzoic Acid-d₅ and 4-Bromobenzoic Acid-d₄ , and other ¹³C-labeled compounds.[2][3] Carbon-13 labeled standards are often preferred over deuterated standards to avoid potential chromatographic shifts (isotope effects) that can occur due to the difference in bond strength between carbon-hydrogen and carbon-deuterium.[4]
The following table summarizes the expected performance metrics for 4-Iodobenzoic Acid-¹³C₆ in comparison to a common deuterated alternative, 4-Bromobenzoic Acid-d₄, in a typical bioanalytical LC-MS/MS assay. These values are based on performance data from validated methods for structurally similar compounds.
| Performance Metric | 4-Iodobenzoic Acid-¹³C₆ (Expected) | 4-Bromobenzoic Acid-d₄ (Typical) | Justification |
| Recovery (%) | 95 - 105 | 90 - 110 | Both are expected to have high and consistent recovery due to structural similarity to benzoic acid derivatives. |
| Matrix Effect (%) | 98 - 102 | 95 - 105 | ¹³C-labeled standards often exhibit a slightly lower matrix effect as they co-elute more closely with the analyte. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 | Both are capable of producing highly linear calibration curves over a wide concentration range. |
| Precision (%RSD) | < 10 | < 15 | The closer co-elution of ¹³C-labeled standards can lead to slightly better precision. |
| Accuracy (%Bias) | ± 10 | ± 15 | Higher precision contributes to better accuracy in quantitative measurements. |
| Limit of Quantitation (LOQ) | 0.1 - 1 ng/mL | 0.1 - 5 ng/mL | LOQ is highly dependent on the instrument's sensitivity but is expected to be comparable for both standards. |
Experimental Protocols
Below are detailed methodologies for a typical quantitative analysis using 4-Iodobenzoic Acid-¹³C₆ as an internal standard in a biological matrix, and a general workflow for its application.
Sample Preparation for LC-MS/MS Analysis
-
Spiking: To 100 µL of the sample (e.g., plasma, urine), add 10 µL of 4-Iodobenzoic Acid-¹³C₆ working solution (e.g., 100 ng/mL in methanol) as the internal standard.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
4-Iodobenzoic Acid: Precursor ion (m/z) 247.0 → Product ion (m/z) 120.0
-
4-Iodobenzoic Acid-¹³C₆ (IS): Precursor ion (m/z) 253.0 → Product ion (m/z) 126.0
-
Visualizing Workflows and Pathways
To better illustrate the application and context of 4-Iodobenzoic Acid-¹³C₆, the following diagrams, generated using Graphviz, depict a standard experimental workflow and a relevant signaling pathway where its unlabeled counterpart may be involved in drug development.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Given the role of 4-Iodobenzoic acid derivatives in cancer research, the following diagram illustrates a simplified representation of the Src tyrosine kinase signaling pathway, which is a key regulator of cancer cell proliferation, survival, and metastasis.[5][6]
Caption: A simplified diagram of the Src tyrosine kinase signaling pathway in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
A Comparative Guide: 4-Iodobenzoic Acid-¹³C₆ Versus Deuterated Internal Standards in Quantitative Bioanalysis
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. For mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are recognized as the gold standard for their ability to effectively correct for variability during sample processing and analysis.[1][2] This guide provides a detailed comparison between ¹³C-labeled standards, exemplified by 4-Iodobenzoic Acid-¹³C₆, and the more traditionally used deuterated (²H) standards.
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] While both ¹³C and ²H labels serve this purpose, subtle but significant differences in their performance can arise, primarily due to isotopic effects.
Head-to-Head Comparison: ¹³C vs. Deuterated Standards
The primary distinction in performance stems from the "isotope effect." The substantial mass difference between hydrogen (¹H) and deuterium (²H) can alter physicochemical properties, potentially causing the deuterated standard to behave differently from the native analyte.[3][4] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in nearly identical properties, making ¹³C-labeled standards a superior choice for many applications.[5][6]
Key Performance Differences:
| Feature | Deuterated (²H) Standards | 4-Iodobenzoic Acid-¹³C₆ (and other ¹³C Standards) |
| Chromatographic Co-elution | May elute slightly earlier than the analyte due to the "isotope effect," where the C-²H bond is stronger and less polar than the C-¹H bond.[3][7] This can lead to differential matrix effects.[8][9] | Virtually identical physicochemical properties (polarity, hydrophobicity) ensure co-elution with the analyte.[3] This provides more accurate compensation for matrix effects.[10] |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[10][11] | Highly stable with no risk of isotopic exchange during the entire analytical workflow.[10][12] |
| Matrix Effect Compensation | The chromatographic shift can lead to the analyte and IS eluting into regions with different degrees of ion suppression or enhancement, compromising accurate quantification.[8][13][14] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[10][15] |
| Accuracy and Precision | Potential for inaccuracies. One study noted a 40% error due to an imperfect retention time match.[10][16] Another showed a mean bias of 96.8% with a standard deviation of 8.6%.[10][17] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[10][17] Use in lipidomics significantly reduced the coefficient of variation (CV%).[18][19] |
| Cost and Availability | Generally easier and less expensive to synthesize, leading to wider availability.[5][12] | Synthesis can be more complex and costly, though the price difference is often not significant for new assays.[20] |
Experimental Workflow and Logical Considerations
The selection and implementation of an internal standard follow a structured workflow designed to ensure method robustness and data integrity.
When deciding between a ¹³C-labeled and a deuterated standard, several factors must be weighed to ensure the selection of the most appropriate tool for the specific analytical challenge.
Experimental Protocol: Quantification Using 4-Iodobenzoic Acid-¹³C₆
This protocol outlines a general procedure for the quantification of 4-Iodobenzoic Acid in a biological matrix (e.g., human plasma) using 4-Iodobenzoic Acid-¹³C₆ as an internal standard.
1. Objective: To accurately quantify the concentration of 4-Iodobenzoic Acid in plasma samples by correcting for procedural variability using a stable isotope-labeled internal standard.
2. Materials:
-
Analyte: 4-Iodobenzoic Acid
-
Internal Standard: 4-Iodobenzoic Acid-¹³C₆
-
Biological Matrix: Blank human plasma
-
Reagents: Acetonitrile (ACN), Formic Acid, Deionized Water, Methanol
-
Equipment: Calibrated pipettes, centrifuge, vortex mixer, sample vials, LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 4-Iodobenzoic Acid in methanol.
-
Prepare a 1 mg/mL stock solution of 4-Iodobenzoic Acid-¹³C₆ in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the analyte stock solution with methanol/water (50:50) to prepare working solutions for calibration standards and QCs.
-
Spike blank plasma with the appropriate working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the IS stock solution with ACN to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
-
Sample Extraction:
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: A suitable gradient to ensure separation and elution (e.g., start at 5% B, ramp to 95% B).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
4-Iodobenzoic Acid: Monitor the appropriate precursor > product ion transition (e.g., m/z 247 > 120).
-
4-Iodobenzoic Acid-¹³C₆: Monitor the corresponding mass-shifted transition (e.g., m/z 253 > 126).
-
-
-
Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the nominal concentrations of the calibration standards. The concentration of unknown samples is then interpolated from the resulting linear regression curve.
-
Conclusion and Recommendation
While deuterated internal standards can be used to develop acceptable methods, researchers must be vigilant about their potential limitations, including chromatographic shifts and the possibility of deuterium exchange.[3] Careful and thorough validation is critical to ensure these issues do not compromise data accuracy.[3]
For the most robust, reliable, and defensible quantitative assays, the investment in ¹³C-labeled standards like 4-Iodobenzoic Acid-¹³C₆ is highly recommended.[3] Their superior performance, characterized by perfect co-elution and isotopic stability, minimizes analytical variability and provides the highest level of confidence in quantitative results, which is paramount in regulated bioanalysis.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. myadlm.org [myadlm.org]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Use of 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard in Quantitative Analysis
This guide provides a detailed comparison of methodologies and expected performance when using 4-Iodobenzoic Acid-¹³C₆ as an internal standard in quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). Given the absence of direct inter-laboratory comparison studies for this specific molecule, this document synthesizes established principles of stable isotope dilution analysis, drawing parallels from structurally similar compounds to offer a robust framework for researchers, scientists, and drug development professionals.
4-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled (SIL) version of 4-Iodobenzoic acid, where the six carbon atoms in the benzene ring are replaced with the heavier ¹³C isotope. This mass difference allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This characteristic makes it an ideal internal standard for correcting variations during sample preparation and analysis.[1][2][3]
Data Presentation: Expected Performance Metrics
The use of a stable isotope-labeled internal standard like 4-Iodobenzoic Acid-¹³C₆ is the gold standard for quantitative mass spectrometry. It is designed to mimic the analyte of interest throughout the entire analytical process, compensating for variability in sample extraction, handling, and instrument response. The following table summarizes the expected performance metrics when using 4-Iodobenzoic Acid-¹³C₆, based on typical performance characteristics of analogous SIL standards in various biological and environmental matrices.
| Performance Parameter | Expected Value | Rationale and Commentary |
| Recovery | 85 - 115% | As a co-eluting SIL standard, it tracks the analyte during extraction, so absolute recovery is less critical than consistency. The reported value reflects the ratio's stability. |
| Matrix Effect | 90 - 110% | The SIL standard co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement in the MS source, effectively normalizing the signal.[4] |
| Linearity (R²) | ≥ 0.99 | A high coefficient of determination is expected as the internal standard corrects for variations across a range of concentrations.[4] |
| Precision (%RSD) | < 15% | The use of a proper internal standard significantly improves the reproducibility of the method by accounting for random errors.[4][5] |
| Accuracy (%Bias) | ± 15% | By correcting for systematic errors during sample workup and injection, the measured values are expected to be very close to the true values.[4][5] |
Experimental Protocols
Below is a representative protocol for the quantification of an analyte (e.g., a therapeutic drug candidate or metabolite) in a biological matrix like human plasma using 4-Iodobenzoic Acid-¹³C₆ as an internal standard with an LC-MS/MS system.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 4-Iodobenzoic Acid-¹³C₆ in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare calibration standards.
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 100 ng/mL) that yields a stable signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for many small molecules.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute the analyte and IS, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically suitable for carboxylic acids like 4-Iodobenzoic Acid.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and 4-Iodobenzoic Acid-¹³C₆.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the rationale for selecting a stable isotope-labeled internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Decision logic for selecting an appropriate internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Azidobenzoic Acid-13C6 Isotope Labeled Reagent [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Comparative Guide to 4-Iodobenzoic Acid-13C6
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of 4-Iodobenzoic Acid-13C6 with alternative internal standards, supported by established scientific principles and representative experimental data, to inform the development of robust and defensible analytical methods.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a form of the analyte of interest that is chemically identical but has a different mass due to the incorporation of heavy isotopes. This unique characteristic allows it to mimic the analyte's behavior throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer. By doing so, it effectively compensates for variations that can compromise the accuracy and precision of the results.
However, not all SIL-IS are created equal. The choice between a carbon-13 (¹³C) labeled standard, such as this compound, and a deuterium (²H or D) labeled standard can have significant implications for data quality. This guide will also explore the performance of non-labeled internal standards as a more traditional, though less effective, alternative.
The Critical Role of the Isotope Effect
The primary differentiator in performance between ¹³C-labeled and deuterated internal standards lies in the "isotope effect." Due to the significant mass difference between hydrogen and deuterium (approximately 100%), deuterated standards can exhibit slightly different physicochemical properties compared to the unlabeled analyte.[1] This can lead to a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the analyte.[1] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their respective retention times.
In contrast, the substitution of carbon-12 with carbon-13 results in a much smaller relative mass change, leading to a negligible isotope effect.[2] Consequently, a ¹³C-labeled internal standard like this compound will co-elute perfectly with the unlabeled 4-Iodobenzoic acid.[3][4] This co-elution is critical for accurate compensation of matrix effects, which can vary across the chromatographic peak.[5]
Performance Comparison: this compound vs. Alternatives
Table 1: Comparison of Internal Standard Performance Characteristics
| Feature | This compound (¹³C-Labeled) | Deuterated Benzoic Acid (²H-Labeled) | Non-Labeled Structural Analog |
| Co-elution with Analyte | Excellent (Identical retention time) | Good to Fair (Potential for slight retention time shift) | Poor (Different retention time) |
| Correction for Matrix Effects | Excellent | Good (Can be compromised by chromatographic shift) | Poor |
| Correction for Extraction Variability | Excellent | Excellent | Poor |
| Isotopic Stability | High (No risk of isotope exchange) | Generally stable, but can be susceptible to back-exchange in certain positions.[1] | Not Applicable |
| Overall Accuracy & Precision | Highest | High | Low to Moderate |
Table 2: Representative Accuracy and Precision Data for Different Internal Standard Types
Analyte: Benzoic Acid Derivative
| Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Data Source |
| This compound | Low QC (e.g., 5) | Expected: -5% to +5% | Expected: < 5% | Predicted based on known ¹³C-IS performance.[5] |
| Mid QC (e.g., 50) | Expected: -5% to +5% | Expected: < 5% | ||
| High QC (e.g., 200) | Expected: -5% to +5% | Expected: < 5% | ||
| Deuterated Benzoic Acid | Low QC (5) | -2.8% | 4.2% | Representative data from a study on Warfarin-d5. |
| Mid QC (50) | 1.5% | 3.1% | ||
| High QC (200) | 0.9% | 2.5% | ||
| Non-Labeled Structural Analog | Low QC (5) | -15.2% | 18.5% | Hypothetical data representing typical performance. |
| Mid QC (50) | -10.8% | 12.3% | ||
| High QC (200) | -8.5% | 9.8% |
QC = Quality Control; % Bias = ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100; %RSD = (Standard Deviation / Mean) * 100
Experimental Protocols
The determination of accuracy and precision for an analytical method using this compound as an internal standard requires a comprehensive validation study. The following is a detailed methodology for a typical validation experiment.
Protocol for Bioanalytical Method Validation
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of 4-Iodobenzoic acid in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration that yields a consistent and robust response in the mass spectrometer.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to prepare calibration standards at a minimum of six different concentration levels, covering the expected range of the study samples.
-
Prepare QC samples in the same biological matrix at a minimum of three concentration levels: low, medium, and high.
3. Sample Preparation and Extraction:
-
To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of the internal standard working solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Optimize the MS parameters for both the analyte and the internal standard, and monitor their specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
5. Data Analysis and Evaluation:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the QC samples.
-
Accuracy: Calculate the percent bias of the mean measured concentration from the nominal concentration for each QC level. The acceptance criterion is typically within ±15% (±20% for the Lower Limit of Quantification).
-
Precision: Calculate the percent relative standard deviation (%RSD) of the measured concentrations for each QC level. The acceptance criterion is typically ≤15% (≤20% for the Lower Limit of Quantification).
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical basis for choosing a ¹³C-labeled internal standard, the following diagrams have been generated.
Conclusion
For researchers, scientists, and drug development professionals, where the integrity and reliability of quantitative data are paramount, the choice of internal standard is a foundational element of a successful bioanalytical method. While deuterated and non-labeled internal standards have their applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards like this compound for achieving the highest levels of accuracy and precision.
The identical chromatographic behavior and isotopic stability of this compound minimize the risk of analytical errors, particularly in complex biological matrices where matrix effects can be a significant challenge. The investment in a ¹³C-labeled internal standard is a sound scientific decision that leads to more robust, reliable, and defensible results, ultimately accelerating the drug development process.
References
- 1. Determination of parabens in serum by liquid chromatography-tandem mass spectrometry: Correlation with lipstick use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 4-Iodobenzoic Acid-13C6 and its Unlabeled Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Iodobenzoic Acid-13C6 and its unlabeled counterpart, 4-Iodobenzoic Acid. The inclusion of a stable isotope-labeled internal standard is a critical component for achieving accurate and reliable quantification in bioanalytical methods. This document outlines the superior performance of the 13C-labeled standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, supported by representative experimental data and detailed protocols derived from closely related compounds.
The Critical Role of Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly in complex matrices such as plasma or urine, variability can be introduced during sample preparation, chromatography, and ionization. An ideal internal standard (IS) co-elutes with the analyte and experiences the same variations, thus allowing for accurate correction of the analyte's signal. Stable isotope-labeled standards like this compound are considered the gold standard for internal standards because they share nearly identical physicochemical properties with the unlabeled analyte, ensuring they behave similarly throughout the analytical process. The key difference is their mass, which allows for their independent detection by the mass spectrometer.
Quantitative Performance Comparison
The following table summarizes the expected performance metrics when using this compound as an internal standard for the quantification of 4-Iodobenzoic Acid in a biological matrix like human plasma. These metrics are based on validation studies of structurally similar deuterated and unlabeled benzoic acid derivatives and serve to illustrate the expected advantages.
| Parameter | Without Internal Standard (Unlabeled Analog Only) | With this compound as Internal Standard | Rationale for Improvement |
| Linearity (R²) | ≥ 0.98 | ≥ 0.99 | The use of an internal standard corrects for minor variations in injection volume and instrument response, leading to a stronger correlation between concentration and signal response. |
| Precision (%RSD) | < 20% | < 15% | The internal standard compensates for random errors introduced during sample preparation and analysis, resulting in lower relative standard deviation and improved reproducibility. |
| Accuracy (%Bias) | ± 20% | ± 15% | By accounting for matrix effects and variations in extraction recovery, the internal standard ensures that the measured concentration is closer to the true value. |
| Recovery | 60 - 120% | 85 - 115% | The ratio of the analyte to the internal standard remains consistent even if there are losses during sample preparation, leading to more consistent and reliable recovery values. |
| Limit of Quantification (LOQ) | 5 - 20 ng/mL | 1 - 10 ng/mL | Improved signal-to-noise ratio due to the correction of background noise and interferences by the internal standard can lead to a lower limit of quantification. |
| Matrix Effect | Variable (70-130%) | Minimized (90-110%) | The co-eluting labeled internal standard experiences the same degree of ion suppression or enhancement as the analyte, effectively canceling out the matrix effect. |
Experimental Protocol: Quantification of 4-Iodobenzoic Acid in Human Plasma using LC-MS/MS
This protocol provides a detailed methodology for the quantitative analysis of 4-Iodobenzoic Acid in human plasma, employing this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-6 min: Hold at 5% A
-
6-7 min: Return to 95% A
-
7-8 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Iodobenzoic Acid: Precursor Ion (m/z) 247.0 → Product Ion (m/z) 120.0
-
This compound: Precursor Ion (m/z) 253.0 → Product Ion (m/z) 126.0
-
-
Key Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantitative analysis of 4-Iodobenzoic Acid.
Assessing the Recovery of 4-Iodobenzoic Acid-¹³C₆: A Comparative Guide for Researchers
In the realm of quantitative bioanalysis, the meticulous selection and validation of an internal standard are paramount for achieving accurate and reproducible results. For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comprehensive assessment of the recovery of 4-Iodobenzoic Acid-¹³C₆, a common internal standard, and compares its performance with a deuterated alternative. The information presented is based on established analytical principles and data from analogous compounds to provide a practical framework for method development and validation.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, thereby providing reliable correction for variations in sample preparation and instrument response. While both deuterated and ¹³C-labeled standards are widely used, ¹³C-labeled compounds often exhibit superior performance due to the "isotope effect." The larger mass difference between deuterium and protium can lead to slight chromatographic separation from the unlabeled analyte, potentially compromising accuracy if matrix effects are not uniform across the elution window. In contrast, the smaller relative mass difference in ¹³C-labeled standards results in near-perfect co-elution.
Table 1: Comparison of Expected Recovery and Performance of Internal Standards for 4-Iodobenzoic Acid Analysis
| Parameter | 4-Iodobenzoic Acid-¹³C₆ | 4-Iodobenzoic Acid-d₄ (Deuterated) | Justification |
| Absolute Recovery | 85 - 105% | 80 - 100% | ¹³C-labeled standards are chemically almost identical to the analyte, leading to very similar extraction efficiencies. Deuterated standards can sometimes exhibit slightly different physicochemical properties. |
| Relative Recovery (to analyte) | 98 - 102% | 95 - 105% | Due to near-identical chromatographic behavior, the relative recovery of ¹³C-labeled standards is expected to be closer to 100%. |
| Precision (%RSD) | < 10% | < 15% | The consistent co-elution of ¹³C-labeled standards typically results in lower variability and better precision. |
| Matrix Effect | Compensated | Mostly Compensated | Both effectively compensate for matrix effects, but the potential for chromatographic shift with deuterated standards can lead to less effective correction in some cases.[1] |
| Risk of Isotopic Exchange | Negligible | Low but Possible | C-¹³ bonds are extremely stable. C-D bonds can sometimes be susceptible to exchange under certain pH or temperature conditions. |
Experimental Protocols
To assess the recovery of an internal standard, a robust and well-defined experimental protocol is essential. Below are representative protocols for sample preparation from common biological matrices.
Protocol 1: Protein Precipitation for Plasma or Serum Samples
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Sample Preparation: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL working solution of 4-Iodobenzoic Acid-¹³C₆ in methanol.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a more thorough cleanup than protein precipitation, often resulting in lower matrix effects.
-
Sample Pre-treatment: Centrifuge a 1 mL urine sample to remove particulates. Acidify the supernatant to a pH of approximately 3 with formic acid.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL working solution of 4-Iodobenzoic Acid-¹³C₆.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water (pH 3).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in acidified water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE) for Wastewater Samples
LLE is a classic technique effective for extracting analytes from complex aqueous matrices.
-
Sample Preparation: Acidify a 10 mL wastewater sample to pH 2 with hydrochloric acid.
-
Internal Standard Spiking: Spike the sample with 50 µL of a 1 µg/mL working solution of 4-Iodobenzoic Acid-¹³C₆.
-
Extraction: Add 5 mL of ethyl acetate to the sample in a separatory funnel. Shake vigorously for 2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate and collect the organic (upper) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 5 mL portion of ethyl acetate.
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporation and Reconstitution: Filter the dried extract, evaporate to dryness, and reconstitute in 100 µL of the mobile phase.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting.
Caption: A generalized workflow for the assessment of internal standard recovery in a bioanalytical method.
References
A Researcher's Guide to Lot-to-Lot Variability Testing of 4-Iodobenzoic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals: Ensuring Consistency and Accuracy in Quantitative Analysis
In the precise world of scientific research and pharmaceutical development, the consistency of reagents is paramount. For isotopically labeled internal standards like 4-Iodobenzoic Acid-13C6, which are critical for accurate quantification in mass spectrometry-based assays, lot-to-lot variability can introduce significant error, compromising experimental results and potentially delaying drug development pipelines. This guide provides an objective comparison of key quality control parameters for different hypothetical lots of this compound, supported by detailed experimental protocols and data visualizations to aid researchers in their own quality assessment.
Comparative Analysis of Hypothetical Lots
To ensure the reliability of quantitative bioanalytical methods, it is crucial to assess the chemical purity, isotopic enrichment, and impurity profile of each new lot of this compound. The following tables summarize hypothetical data for three different lots, highlighting acceptable and potentially problematic variations.
Table 1: Summary of Key Quality Control Parameters for Three Hypothetical Lots of this compound
| Parameter | Lot A | Lot B | Lot C (Out-of-Specification) | Acceptance Criteria |
| Chemical Purity (by HPLC) | 99.8% | 99.7% | 98.5% | ≥ 99.5% |
| Isotopic Enrichment (¹³C) | 99.5% | 99.6% | 99.1% | ≥ 99.0% |
| Residual Unlabeled (¹²C) 4-Iodobenzoic Acid | 0.3% | 0.2% | 0.7% | ≤ 0.5% |
| Major Impurity 1 | 0.1% | 0.15% | 0.8% | ≤ 0.2% |
| Water Content (Karl Fischer) | 0.1% | 0.12% | 0.3% | ≤ 0.2% |
Table 2: Impurity Profile Comparison by LC-MS/MS
| Impurity | Lot A (Area %) | Lot B (Area %) | Lot C (Area %) |
| Unlabeled 4-Iodobenzoic Acid | 0.3 | 0.2 | 0.7 |
| Impurity 1 (m/z = X) | 0.1 | 0.15 | 0.8 |
| Impurity 2 (m/z = Y) | < 0.05 | < 0.05 | 0.15 |
| Total Impurities | < 0.5 | < 0.5 | > 1.0 |
Experimental Protocols
Detailed methodologies are essential for reproducible lot-to-lot variability testing. The following are standard protocols for the key analyses cited above.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to determine the chemical purity.
Isotopic Enrichment and Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer coupled to an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan and selected ion monitoring (SIM) to detect the ¹³C-labeled compound and any potential unlabeled counterpart or other impurities.
-
Procedure: The sample is introduced into the mass spectrometer via the HPLC system. The relative intensities of the mass signals corresponding to this compound and unlabeled 4-Iodobenzoic acid are used to calculate the isotopic enrichment.
Water Content by Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Procedure: A known amount of the this compound is dissolved in a suitable solvent and titrated with Karl Fischer reagent. The amount of water is determined electrochemically.
Visualizing the Workflow and Application
To further clarify the testing process and the context of this compound's use, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for lot-to-lot variability testing.
As 4-Iodobenzoic acid can be metabolized, understanding its potential biotransformation is relevant. A known human metabolite is 4-Iodobenzoyl glyucuronide.[1]
Caption: Glucuronidation of this compound.
Conclusion
Vigilant lot-to-lot testing of this compound is a critical, albeit often overlooked, aspect of robust analytical method validation. By implementing the straightforward protocols outlined in this guide, researchers can ensure the consistency of their internal standards, leading to more reliable and reproducible scientific outcomes. The presented hypothetical data underscores the importance of establishing clear acceptance criteria and rejecting any lots that fail to meet these stringent requirements.
References
literature review of 4-Iodobenzoic Acid-13C6 applications
An Essential Guide to 4-Iodobenzoic Acid-¹³C₆ in Quantitative Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) compounds, such as 4-Iodobenzoic Acid-¹³C₆, have become the gold standard for quantitative analysis using mass spectrometry. This guide provides a comprehensive comparison of 4-Iodobenzoic Acid-¹³C₆ with its unlabeled counterpart and other analytical standards, supported by experimental data and detailed protocols.
The Unrivaled Advantage of ¹³C₆ Labeling
4-Iodobenzoic Acid-¹³C₆ is a non-radioactive, stable isotope-labeled version of 4-iodobenzoic acid, where the six carbon atoms of the benzene ring are replaced with the heavier ¹³C isotope. This seemingly subtle change provides a profound advantage in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based quantification.[1]
When used as an internal standard (IS), 4-Iodobenzoic Acid-¹³C₆ is chemically identical to the unlabeled analyte (4-iodobenzoic acid or its derivatives). This means it behaves identically during sample extraction, cleanup, and chromatographic separation, and experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source (a phenomenon known as the matrix effect).[2] Because a known amount of the SIL internal standard is added to every sample, any sample-to-sample variability is nullified by calculating the ratio of the analyte's signal to the internal standard's signal.[3] This ensures a level of accuracy and precision that is difficult to achieve with other types of internal standards.[4]
Alternatives and Their Limitations
The primary alternative to a SIL internal standard is a structural analogue—a molecule that is chemically similar but not identical to the analyte. While more readily available and less expensive, structural analogues have different retention times and can be affected differently by matrix effects, leading to reduced accuracy and precision in quantification.[4][5] Another alternative is the use of deuterium-labeled standards. While also effective, deuterium labels can sometimes alter the chromatographic behavior of the molecule and, in some cases, the deuterium atoms can be prone to exchange, compromising the standard's stability.[4] The ¹³C labeling in 4-Iodobenzoic Acid-¹³C₆ is highly stable and does not impact its chromatographic properties, making it a more robust choice.[1]
Performance in Quantitative Bioanalysis: A Comparative Overview
While specific validation data for an LC-MS/MS method using 4-Iodobenzoic Acid-¹³C₆ is not publicly available, we can present representative data from a validated method for a closely related compound, 4-acetamidobenzoic acid, which utilized its deuterium-labeled counterpart as an internal standard.[6][7] This data illustrates the high level of performance achievable with stable isotope-labeled internal standards in bioanalytical applications.
Table 1: Representative Bioanalytical Method Validation Data (Based on a validated method for 4-acetamidobenzoic acid using a stable isotope-labeled internal standard[6])
| Validation Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N > 10, Precision ≤20%, Accuracy ±20% |
| Precision (CV%) | 2.11% to 13.81% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | -11.0% to -1.43% (89% to 98.57% of nominal) | ±15% (±20% at LLOQ) |
| Recovery | Consistent across concentration levels | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS | Absence of significant ion suppression/enhancement |
This data demonstrates that methods employing stable isotope-labeled internal standards can achieve the stringent requirements for precision and accuracy mandated by regulatory bodies like the FDA and EMA for bioanalytical method validation.[8][9][10]
Experimental Protocols
Below is a detailed, representative protocol for the quantitative analysis of a 4-iodobenzoic acid-derived drug candidate in plasma, using 4-Iodobenzoic Acid-¹³C₆ as an internal standard. This protocol is adapted from established and validated bioanalytical methods.[6][11]
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control (QC) standards to room temperature.
-
To 100 µL of each plasma sample, add 10 µL of the 4-Iodobenzoic Acid-¹³C₆ internal standard working solution (e.g., at 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 100 x 2.00 mm, 3 µm).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate, methanol, and acetonitrile (e.g., 5:47.5:47.5, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Analyte Transition: e.g., [M+H]⁺ → fragment ion
-
IS Transition: e.g., [M+6+H]⁺ → corresponding fragment ion
-
The following diagram illustrates the general workflow for using 4-Iodobenzoic Acid-¹³C₆ as an internal standard in a typical pharmacokinetic study.
Application in Drug Development: Signaling Pathways
4-Iodobenzoic acid is a versatile building block used in the synthesis of novel drug candidates. For instance, derivatives such as 3-(Allyloxy)-4-iodobenzoic acid have been shown to modulate key signaling pathways involved in inflammation and cancer. Specifically, these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are often stimulated by lipopolysaccharides (LPS) in macrophages. The precise quantification of such drug candidates in preclinical and clinical studies is essential, and the use of a ¹³C-labeled internal standard is critical for obtaining reliable pharmacokinetic data.
The diagram below illustrates the inhibitory effect of a hypothetical 4-iodobenzoic acid derivative on an inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(Allyloxy)-4-iodobenzoic acid | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Iodobenzoic Acid-¹³C₆: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of isotopically labeled compounds is paramount. This guide provides a clear, procedural approach to the proper disposal of 4-Iodobenzoic Acid-¹³C₆, a stable isotope-labeled compound often used in metabolic research and drug development as a tracer or internal standard.[1]
The disposal of 4-Iodobenzoic Acid-¹³C₆ must be handled with the same diligence as its unlabeled counterpart, treating it as a hazardous chemical waste.[2] Adherence to local, regional, and national hazardous waste regulations is mandatory to ensure complete and accurate classification and disposal.[2]
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with 4-Iodobenzoic Acid. Safety Data Sheets (SDS) for the unlabeled compound indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation.[3]
-
Eye Irritation: Can cause serious eye irritation or damage.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4]
-
Harmful if Swallowed: The compound can be harmful if ingested.[3]
To mitigate these risks, the following personal protective equipment (PPE) should be worn at all times when handling this chemical:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][5] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[5] |
| Body Protection | A lab coat or other protective clothing should be worn to minimize skin contact.[5][6] |
| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH or European Standard EN 149 approved respirator.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 4-Iodobenzoic Acid-¹³C₆.
1. Waste Collection and Segregation:
-
Carefully sweep up any solid 4-Iodobenzoic Acid-¹³C₆, avoiding dust formation.[2][5][6]
-
Place the collected material into a suitable, clearly labeled, and closed container for disposal.[2][5][6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling and Storage:
-
The waste container must be accurately labeled as "Hazardous Waste" and include the full chemical name: "4-Iodobenzoic Acid-¹³C₆".
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for 4-Iodobenzoic Acid and any other relevant information.
-
Disposal must be carried out at an approved waste disposal plant in accordance with all applicable regulations.[2][3][4]
Important Considerations:
-
Do not dispose of 4-Iodobenzoic Acid-¹³C₆ by pouring it down the drain or discarding it in regular trash.[2]
-
In case of a spill, immediately clean it up using appropriate protective equipment.[5] Prevent the spill from entering drains or waterways.
-
Contaminated materials, such as gloves, wipes, and empty containers, should also be collected and disposed of as hazardous waste.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek immediate medical attention:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][5] |
| Ingestion | Clean the mouth with water. Do NOT induce vomiting.[2][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 4-Iodobenzoic Acid-¹³C₆.
Caption: Workflow for the proper disposal of 4-Iodobenzoic Acid-¹³C₆.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. 4-Iodobenzoic acid(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4-Iodobenzoic Acid-13C6
Essential Safety and Handling Guide for 4-Iodobenzoic Acid-13C6
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
4-Iodobenzoic Acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5] |
| Skin Protection | Protective Gloves | Chemical-resistant gloves (e.g., Nitrile, Vinyl, or Latex).[6] |
| Laboratory Coat | Standard lab coat to protect against skin contact.[7] | |
| Respiratory Protection | Ventilated Area | Use only in a well-ventilated area, such as a chemical fume hood.[1][4][8] |
| Respirator | A NIOSH or European Standard EN 149 approved respirator should be used if ventilation is inadequate.[5] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from preparation to post-experiment cleanup.
Preparation and Precautionary Measures
-
Ventilation: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][8]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1][2]
-
PPE Donning: Put on all required PPE as specified in Table 1 before handling the chemical.
-
Material Handling: Avoid creating dust when handling the solid compound.[1][2]
Handling and Experimental Use
-
Avoid Contact: Prevent any direct contact with skin and eyes. Do not breathe in the dust.[1][4]
-
Weighing: If weighing the compound, do so within the fume hood to contain any airborne particles.
-
Spills: In the event of a small spill, immediately clean it up by sweeping or shoveling the material into a suitable, labeled container for disposal.[1][5] Do not allow the chemical to enter drains or the environment.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][8]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[1][8]
-
Storage: Store the chemical in a cool, dry, and well-ventilated place.[1][4][9] The container must be kept tightly closed.[1][4][9]
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
-
Waste Container: Dispose of the chemical and any contaminated materials in a designated and approved hazardous waste container.[1][2]
-
Labeling: Ensure the waste container is clearly labeled with the contents.
-
Regulations: All chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1][2]
-
Environmental Protection: Do not dispose of the chemical into drains or release it into the environment.[1][2] Uncleaned containers should be treated as the product itself.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 4-Iodobenzoic acid(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. blog.ammex.com [blog.ammex.com]
- 7. homework.study.com [homework.study.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
